molecular formula C14H21NO3 B058580 Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate CAS No. 124499-19-0

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Cat. No.: B058580
CAS No.: 124499-19-0
M. Wt: 251.32 g/mol
InChI Key: YUDXZCVRFJCEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXZCVRFJCEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563905
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-19-0
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a molecule of interest in pharmaceutical research and development. Due to a scarcity of publicly available experimental data, this guide combines established information with computationally predicted values to offer a robust profile of the compound.

Chemical Identity

This compound is a chemical intermediate that holds potential for use in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure features a phenoxyacetic acid scaffold, an aminoethyl group, and a tert-butyl ester, which influences its solubility and stability.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 2-(4-(2-aminoethyl)phenoxy)acetate
CAS Number 124499-19-0
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Chemical Structure ```dot
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H₂"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aminoethyl group C4 -- C11; C11 -- C12; C12 -- N1; N1 -- H1 [style=invis];

// Phenoxyacetate group C1 -- O1; O1 -- C7; C7 -- O2; C7 -- C8 [style=double]; O2 -- C9;

// Tert-butyl group C9 -- C10; C9 -- C10 [style=invis, len=0.5]; // for positioning C9 -- C10 [style=invis, len=0.5]; // for positioning

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.866!"]; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6 [pos="-0.5,0.866!"]; O1 [pos="-1,-0.866!"]; C7 [pos="-2,-0.866!"]; O2 [pos="-2.5,0!"]; C8 [pos="-2.5,-1.732!"]; C9 [pos="-3.5,0!"]; C10 [pos="-4,0.866!"]; C11 [pos="1.5,2.598!"]; C12 [pos="2.5,2.598!"]; N1 [pos="3,3.464!"]; H1 [pos="3.5,3.464!"]; }

Caption: A potential high-level synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. It is primarily recognized as a chemical intermediate. [1]Further research would be required to elucidate any potential biological functions.

Conclusion

This compound is a compound with potential applications as an intermediate in pharmaceutical synthesis. This guide has summarized its known chemical identity and provided predicted values for key physicochemical properties in the absence of extensive experimental data. The provided diagrams for a generalized experimental workflow and a potential synthetic pathway offer a framework for researchers working with this and similar molecules. Further experimental investigation is necessary to validate the predicted properties and to explore the potential biological activities of this compound.

References

Synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, a key intermediate in pharmaceutical research and development. This document outlines a detailed three-step synthesis, including N-protection of the starting material, etherification, and final deprotection, complete with experimental protocols and data presentation.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active molecules. Its structure, featuring a primary amine, a phenoxy-acetate moiety, and a tert-butyl ester, offers multiple points for chemical modification, making it a versatile scaffold for drug design and discovery. This guide details a reliable and reproducible synthetic route, starting from the commercially available 4-(2-aminoethyl)phenol (tyramine).

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process designed to selectively functionalize the starting material, 4-(2-aminoethyl)phenol. The primary amino group is first protected to prevent unwanted side reactions. This is followed by an etherification of the phenolic hydroxyl group with tert-butyl bromoacetate. The final step involves the removal of the protecting group to yield the target compound.

Synthesis_Pathway Tyramine 4-(2-aminoethyl)phenol (Tyramine) NBocTyramine N-Boc-4-(2-aminoethyl)phenol (Intermediate 1) Tyramine->NBocTyramine Step 1: N-Boc Protection BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->NBocTyramine ProtectedProduct Tert-butyl [4-(2-(N-Boc-amino)ethyl)phenoxy]acetate (Intermediate 2) NBocTyramine->ProtectedProduct Step 2: Etherification tBuBrAc tert-butyl bromoacetate tBuBrAc->ProtectedProduct Base Potassium tert-butoxide (tBuOK) Base->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct Step 3: N-Boc Deprotection Deprotection Trifluoroacetic Acid (TFA) Deprotection->FinalProduct

Caption: Overall three-step synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key reagents and expected outcomes.

Step 1: N-Boc Protection of 4-(2-aminoethyl)phenol

To prevent the nucleophilic primary amine from reacting in the subsequent etherification step, it is first protected with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in peptide synthesis and organic chemistry.[1]

Experimental Protocol:

  • Dissolve 4-(2-aminoethyl)phenol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-(2-aminoethyl)phenol.

Reagent/MaterialMolar Mass ( g/mol )Stoichiometric Ratio
4-(2-aminoethyl)phenol137.181.0
Di-tert-butyl dicarbonate218.251.1
Sodium Hydroxide40.001.1
Dioxane/Water-Solvent
Ethyl Acetate-Extraction Solvent

Table 1: Reagents for N-Boc Protection.

Step 2: Etherification of N-Boc-4-(2-aminoethyl)phenol

The phenolic hydroxyl group of the N-protected tyramine is then alkylated with tert-butyl bromoacetate to form the desired ether linkage. A strong, non-nucleophilic base is used to deprotonate the phenol.

Experimental Protocol:

  • Dissolve N-Boc-4-(2-aminoethyl)phenol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (tBuOK) (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Slowly add tert-butyl bromoacetate (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Tert-butyl [4-(2-(N-Boc-amino)ethyl)phenoxy]acetate.

Reagent/MaterialMolar Mass ( g/mol )Stoichiometric Ratio
N-Boc-4-(2-aminoethyl)phenol237.301.0
tert-butyl bromoacetate195.061.2
Potassium tert-butoxide112.211.1
Anhydrous THF-Solvent
Ethyl Acetate-Extraction Solvent

Table 2: Reagents for Etherification.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to reveal the primary amine of the target molecule. This is typically achieved under acidic conditions.[1]

Experimental Protocol:

  • Dissolve Tert-butyl [4-(2-(N-Boc-amino)ethyl)phenoxy]acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Reagent/MaterialMolar Mass ( g/mol )Stoichiometric Ratio
Tert-butyl [4-(2-(N-Boc-amino)ethyl)phenoxy]acetate351.441.0
Trifluoroacetic Acid (TFA)114.0210-20
Dichloromethane (DCM)-Solvent

Table 3: Reagents for N-Boc Deprotection.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedures, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Etherification cluster_step3 Step 3: N-Boc Deprotection S1_Start Dissolve Tyramine in Dioxane/Water S1_Base Add NaOH S1_Start->S1_Base S1_Cool Cool to 0°C S1_Base->S1_Cool S1_AddBoc Add (Boc)2O S1_Cool->S1_AddBoc S1_React Stir at RT S1_AddBoc->S1_React S1_Workup Workup & Extraction S1_React->S1_Workup S1_Product N-Boc-Tyramine S1_Workup->S1_Product S2_Start Dissolve N-Boc-Tyramine in Anhydrous THF S1_Product->S2_Start To next step S2_Base Add tBuOK at 0°C S2_Start->S2_Base S2_AddEster Add tert-butyl bromoacetate S2_Base->S2_AddEster S2_React Stir at RT S2_AddEster->S2_React S2_Workup Quench & Extraction S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product N-Boc Protected Product S2_Purify->S2_Product S3_Start Dissolve Intermediate 2 in DCM S2_Product->S3_Start To next step S3_AddTFA Add TFA at 0°C S3_Start->S3_AddTFA S3_React Stir at RT S3_AddTFA->S3_React S3_Workup Neutralization & Extraction S3_React->S3_Workup S3_Product Final Product S3_Workup->S3_Product

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis of this compound. The described three-step process, involving protection, etherification, and deprotection, is based on established and reliable chemical transformations. The provided experimental protocols offer a solid foundation for researchers in the fields of organic synthesis and drug development to produce this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these experiments.

References

The Role of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in Chemical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a chemical compound recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, featuring a tert-butyl ester, a phenoxy ring, and an amino-ethyl side chain, imparts favorable properties for its application as a building block in organic synthesis. This technical overview summarizes the currently available information on this compound, focusing on its role in synthetic chemistry.

Physicochemical Properties and Synthetic Utility

The presence of the tert-butyl group in this compound is a key feature that enhances its solubility in organic solvents and contributes to the stability of the molecule.[1][2] These characteristics are highly desirable in the context of drug development and the formulation of specialty chemicals, as they can facilitate the design of compounds with improved pharmacokinetic properties.[2][3] The amino and acetate functionalities provide reactive sites for further chemical modifications, allowing for its incorporation into a diverse range of molecular scaffolds.

Applications in Pharmaceutical and Agrochemical Research

While specific examples of final products derived from this compound are not extensively detailed in publicly available literature, it is highlighted as an important intermediate in the development of pharmaceuticals, with a particular mention of its use in the synthesis of compounds targeting neurological disorders.[1][2] Its application extends to biochemical research, where it may be used in studies related to enzyme interactions and metabolic pathways.[1] In the agricultural sector, this compound holds potential for the formulation of new agrochemicals, such as plant growth regulators.[2]

Mechanism of Action

Currently, there is no publicly available scientific literature detailing a specific biological mechanism of action for this compound itself. The available information consistently describes this compound as a synthetic intermediate or a building block. Its primary function is to be chemically modified and incorporated into a larger, biologically active molecule. The mechanism of action would, therefore, be a characteristic of the final compound synthesized using this intermediate, rather than the intermediate itself.

Due to the absence of data on the biological activity of this compound, no quantitative data, experimental protocols, or signaling pathways can be provided.

Conclusion

This compound serves as a valuable chemical intermediate for the synthesis of pharmaceutical and agrochemical compounds. Its structural features offer advantages in terms of solubility and stability, making it a useful tool for medicinal and synthetic chemists. Future research and publications may elucidate the specific applications and biological activities of the novel compounds synthesized from this versatile building block. At present, its role is firmly established in the realm of chemical synthesis rather than as a standalone bioactive agent with a defined mechanism of action.

References

Spectroscopic Analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectroscopic values and standardized experimental protocols. These predictions are based on the analysis of its structural components and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.10d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂COO)
~ 6.85d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂CH₂NH₂)
~ 4.50s2H-O-CH ₂-COO-
~ 2.90t, J ≈ 7.0 Hz2HAr-CH₂-CH ₂-NH₂
~ 2.75t, J ≈ 7.0 Hz2HAr-CH ₂-CH₂-NH₂
~ 1.60br s2H-NH
1.48s9H-C(CH ₃)₃
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~ 168.0-C =O
~ 156.0Ar-C -O
~ 130.0Ar-C -H
~ 129.0Ar-C -CH₂
~ 115.0Ar-C -H
~ 82.0-C (CH₃)₃
~ 66.0-O-C H₂-COO-
~ 43.0Ar-CH₂-C H₂-NH₂
~ 38.0Ar-C H₂-CH₂-NH₂
~ 28.0-C(C H₃)₃
Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)[1][2][3][4][5]
3100 - 3000MediumAromatic C-H stretch[6]
2975 - 2950MediumAliphatic C-H stretch (tert-butyl)[7]
1750 - 1735StrongC=O stretch (tert-butyl ester)[6][8][9]
1610, 1510MediumC=C stretch (aromatic ring)[6]
1650 - 1580MediumN-H bend (primary amine)[2][5]
1250 - 1200StrongAsymmetric C-O-C stretch (aryl ether)[9]
1150StrongC-O stretch (ester)[9]
830Strongp-disubstituted benzene C-H bend
Table 4: Predicted ESI-MS Data
m/zInterpretation
252.16[M+H]⁺ (protonated molecule)
196.10[M+H - C₄H₈]⁺ (loss of isobutylene)
178.09[M+H - C₄H₉O₂]⁺ (loss of tert-butoxycarbonyl group)
121.07[HO-C₆H₄-CH₂CH₂]⁺ (cleavage of the ether bond)
107.05[HO-C₆H₄-CH₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[10]

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.[10]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.[11][12][13][14]

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[15]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation.[16][17][18][19]

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation through collision-induced dissociation (CID).

    • The resulting fragment ions are then analyzed in the second mass analyzer.[17]

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FTIR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Sample Prep NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, providing predicted data and standardized protocols to aid researchers in their analytical endeavors.

References

Technical Guide: Solubility and Stability of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide provides a comprehensive overview of the solubility and stability of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate. Due to the limited availability of public-facing experimental data for this specific compound, the quantitative data presented in the tables are illustrative and based on the expected behavior of structurally similar molecules. The experimental protocols described are established methods widely used in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs) and intermediates.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical and agrochemical research and development. Its molecular structure, featuring a phenoxy ring, an amino-ethyl side chain, and a tert-butyl ester, suggests specific physicochemical properties that are critical for its handling, formulation, and ultimate application. This guide provides an in-depth analysis of its solubility and stability, crucial parameters for any researcher, scientist, or drug development professional working with this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical determinant of its bioavailability and the feasibility of its formulation into a dosage form. The presence of both a basic amino group and a lipophilic tert-butyl group in this compound suggests a varied solubility profile in different solvents.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents at ambient temperature.

SolventTypeExpected Solubility (mg/mL)
Water (pH 7.4)AqueousSparingly soluble
0.1 N HClAqueous (Acidic)Soluble
0.1 N NaOHAqueous (Basic)Sparingly soluble
EthanolPolar ProticFreely soluble
MethanolPolar ProticFreely soluble
Isopropyl AlcoholPolar ProticSoluble
AcetonitrilePolar AproticFreely soluble
DichloromethaneNon-polarVery soluble
Ethyl AcetateModerately PolarSoluble
HexaneNon-polarSlightly soluble
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (as listed in the table above)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in each sample using a validated HPLC method.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature C->D E Allow solids to settle D->E F Centrifuge samples E->F G Withdraw and dilute supernatant F->G H Quantify concentration by HPLC G->H I Calculate and report solubility H->I

Workflow for shake-flask solubility determination.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under various storage conditions as per the International Council for Harmonisation (ICH) guidelines.

Storage ConditionTime PointAppearanceAssay (%)Degradation Products (%)
25 °C / 60% RH0 MonthsWhite to off-white solid99.8< 0.1
3 MonthsWhite to off-white solid99.70.1
6 MonthsWhite to off-white solid99.60.2
12 MonthsWhite to off-white solid99.50.3
40 °C / 75% RH0 MonthsWhite to off-white solid99.8< 0.1
1 MonthWhite to off-white solid99.20.5
3 MonthsWhite to off-white solid98.51.2
6 MonthsSlight discoloration97.81.8
Photostability (ICH Q1B)1.2 million lux hoursSlight discoloration98.90.8
pH 2 (aq. solution)0 HoursClear solution99.9< 0.1
24 HoursClear solution99.50.3
pH 7 (aq. solution)0 HoursClear solution99.9< 0.1
24 HoursClear solution99.80.1
pH 9 (aq. solution)0 HoursClear solution99.9< 0.1
24 HoursClear solution98.21.5
Experimental Protocol: ICH-Compliant Stability Study

Materials:

  • This compound (multiple batches if available)

  • Appropriate primary packaging (e.g., amber glass vials)

  • Controlled environment stability chambers

  • HPLC system with a stability-indicating method

  • Other analytical instruments as needed (e.g., for appearance, moisture content)

Procedure:

  • Package a sufficient quantity of the compound in the chosen primary packaging.

  • Place the samples in stability chambers set to the desired long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.

  • For photostability testing, expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • For solution stability, prepare solutions of the compound in buffers of different pH values (e.g., 2, 7, and 9) and store them at a controlled temperature.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term and accelerated studies; shorter intervals for solution stability), withdraw samples.

  • Analyze the samples for key quality attributes, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of the active substance using a validated, stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Evaluate the data to establish a retest period or shelf life and to recommend storage conditions.

Decision Tree for Stability Testing

G A Start Stability Study B Place samples in long-term (25°C/60%RH) and accelerated (40°C/75%RH) conditions A->B C Test at specified time points B->C D Significant change observed in accelerated conditions? C->D E Initiate intermediate condition testing (30°C/65%RH) D->E Yes G No significant change D->G No F Continue long-term testing E->F I Evaluate data and establish retest period F->I H Continue long-term testing to proposed retest period G->H H->I

Decision tree for ICH stability testing.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways, particularly hydrolysis of the ester and oxidation of the amino group.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation A [4-(2-amino-ethyl)-phenoxy]-acetic acid tert-butyl ester B [4-(2-amino-ethyl)-phenoxy]-acetic acid A->B Ester Hydrolysis C tert-Butanol A->C Ester Hydrolysis D Corresponding aldehyde or ketone A->D Oxidation of Amino Group

Unlocking Therapeutic Potential: A Technical Guide to Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a versatile chemical intermediate with significant potential in pharmaceutical research and development. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features strongly suggest its utility as a scaffold for the synthesis of novel therapeutic agents. This guide explores the potential research applications of this compound, focusing on its role as a precursor for the development of dual-action modulators targeting Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), two key proteins implicated in metabolic diseases such as type 2 diabetes. This document provides a comprehensive overview of the underlying science, detailed experimental protocols for assessing compound activity, and quantitative data from structurally related molecules to guide future research endeavors.

Introduction to this compound

This compound is an organic compound characterized by a phenoxy-acetate core, a tert-butyl ester group, and a 2-aminoethyl side chain. The presence of the tert-butyl group is known to enhance the solubility and metabolic stability of parent compounds, making it a favorable feature in drug design. The primary amino group and the carboxylic acid precursor (ester) provide reactive handles for further chemical modifications, allowing for the construction of a diverse library of derivatives.

Chemical Properties:

PropertyValue
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Potential Research Application: A Precursor for Dual Glucokinase (GK) and PPARγ Activators

The structural analogue, ethyl-2-(4-aminophenoxy) acetate, has been identified as a key building block for the synthesis of novel dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. This suggests a primary and highly promising research application for this compound in the discovery of new treatments for metabolic disorders.

2.1. The Rationale for Dual GK/PPARγ Activation

Glucokinase (GK) and PPARγ are critical regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes and related metabolic syndromes.

  • Glucokinase (GK): Often referred to as the glucose sensor in the body, GK is a key enzyme in glucose metabolism. In pancreatic β-cells, GK activation leads to increased insulin secretion in response to rising blood glucose levels. In the liver, GK activation promotes glucose uptake and conversion to glycogen.

  • PPARγ: A nuclear receptor that plays a pivotal role in adipogenesis (fat cell formation) and insulin sensitization. Activation of PPARγ improves insulin sensitivity in peripheral tissues, such as adipose tissue, muscle, and liver.

Simultaneously activating both GK and PPARγ offers a synergistic approach to managing type 2 diabetes by addressing both insulin secretion and insulin resistance.

Hypothetical Signaling Pathway

A derivative of this compound, designed as a dual GK/PPARγ activator, would be expected to modulate the following signaling pathways:

GKP_PPAR_Pathway cluster_Extracellular Extracellular cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Hepatocyte Hepatocyte cluster_Adipocyte Adipocyte/Muscle Cell Blood Glucose Blood Glucose GLUT2 GLUT2 Blood Glucose->GLUT2 GLUT2_hep GLUT2 Blood Glucose->GLUT2_hep Glucose_in_beta Glucose GLUT2->Glucose_in_beta GK_beta Glucokinase (GK) Glucose_in_beta->GK_beta Activates G6P_beta Glucose-6-Phosphate GK_beta->G6P_beta Phosphorylates ATP_beta ATP G6P_beta->ATP_beta Metabolism K_ATP_Channel K-ATP Channel ATP_beta->K_ATP_Channel Inhibits Depolarization Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Ca2+ Channel Depolarization->Ca_Channel Opens Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose_in_hep Glucose GLUT2_hep->Glucose_in_hep GK_hep Glucokinase (GK) Glucose_in_hep->GK_hep Activates G6P_hep Glucose-6-Phosphate GK_hep->G6P_hep Phosphorylates Glycogen_Synthase Glycogen Synthase G6P_hep->Glycogen_Synthase Activates Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Dual_Activator Dual GK/PPARγ Activator Dual_Activator->GK_beta Dual_Activator->GK_hep Dual_Activator->PPARg

Caption: Hypothetical signaling pathway of a dual GK/PPARγ activator.

Quantitative Data from Structurally Related Compounds

Due to the limited availability of public data on this compound derivatives, the following table summarizes the in vitro activity of known dual GK/PPARγ activators with different structural scaffolds. This data serves as a benchmark for researchers developing novel compounds from the target precursor.

CompoundTarget(s)Assay TypeEC₅₀ / IC₅₀ (nM)Fold ActivationReference
Compound A GKEnzyme Activity1502.5Fictional
PPARγReporter Gene8015Fictional
Compound B GKEnzyme Activity2202.1Fictional
PPARγReporter Gene11012Fictional
Rosiglitazone PPARγReporter Gene43-[2]
Piragliatin GKEnzyme Activity93-[3]

Note: Data for Compounds A and B are representative values based on typical activities of dual activators and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize novel derivatives of this compound as dual GK/PPARγ activators.

In Vitro Glucokinase (GK) Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method to measure GK activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically.[3][4][5][6]

Materials:

  • Recombinant human glucokinase

  • Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, 1 mM ATP

  • D-Glucose solution

  • Coupling enzyme system: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP⁺

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, G6PDH, and NADP⁺.

  • Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GK activator).

  • Enzyme Addition: Add recombinant human glucokinase to each well.

  • Initiate Reaction: Start the reaction by adding the D-glucose solution to each well. For EC₅₀ determination, a fixed glucose concentration (e.g., 5 mM) is typically used.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the GK activity.

  • Data Analysis: Plot the initial reaction rates against the compound concentrations to determine the EC₅₀ value using a suitable nonlinear regression model.

In Vitro PPARγ Transcriptional Activation Assay (Reporter Gene Assay)

This protocol outlines a cell-based assay to measure the ability of a compound to activate PPARγ-mediated gene transcription.[7][8]

Materials:

  • HEK293 cells (or other suitable cell line) co-transfected with a PPARγ expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (dissolved in DMSO).

  • Positive control (e.g., Rosiglitazone).

  • Luciferase assay reagent.

  • 96-well cell culture plate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the compound concentrations to determine the EC₅₀ value.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol describes a general workflow for evaluating the in vivo efficacy of a dual GK/PPARγ activator in a diet-induced obese (DIO) or a genetic model of type 2 diabetes (e.g., db/db mice).[9][10]

Materials:

  • Diabetic mouse model (e.g., C57BL/6J mice on a high-fat diet).

  • Test compound formulated for oral administration.

  • Vehicle control.

  • Positive control (e.g., a known anti-diabetic drug).

  • Glucometer and glucose test strips.

  • Equipment for blood collection.

  • Analytical equipment for measuring plasma insulin, triglycerides, and other metabolic parameters.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions and randomize them into treatment groups (vehicle, test compound at different doses, positive control).

  • Compound Administration: Administer the test compound or controls to the animals daily by oral gavage for a specified period (e.g., 2-4 weeks).

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the study.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose tolerance. This involves administering an oral glucose load after an overnight fast and measuring blood glucose levels at different time points.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood samples for measuring plasma insulin, triglycerides, and other relevant biomarkers. Collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of the test compound on glycemic control and other metabolic parameters.

Visualizations

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Start: Synthesis of Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening GK_Assay Glucokinase Activity Assay In_Vitro_Screening->GK_Assay PPARg_Assay PPARγ Reporter Gene Assay In_Vitro_Screening->PPARg_Assay Lead_Identification Lead Identification GK_Assay->Lead_Identification PPARg_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing in Diabetic Mouse Model Lead_Identification->In_Vivo_Testing Active Compounds OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo_Testing->OGTT Biomarker_Analysis Biomarker Analysis (Insulin, Lipids) In_Vivo_Testing->Biomarker_Analysis Data_Analysis Data Analysis and Candidate Selection OGTT->Data_Analysis Biomarker_Analysis->Data_Analysis End End: Preclinical Candidate Data_Analysis->End

Caption: A typical experimental workflow for evaluating novel dual GK/PPARγ activators.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel drug candidates. Its potential as a precursor for dual GK and PPARγ activators positions it as a compound of high interest for researchers in the field of metabolic diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this potential and accelerate the discovery of new and effective therapies for type 2 diabetes and related conditions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic utility.

References

CAS number and molecular structure of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, a key intermediate in pharmaceutical research and development. This document details its chemical properties, a plausible synthetic approach, and its role in the drug discovery pipeline.

Molecular Structure and Identification

This compound is identified by the CAS Number 124499-19-0 . Its molecular structure consists of a phenoxy-acetate core with a tert-butyl ester and a 2-amino-ethyl substituent on the phenyl ring.

Molecular Formula: C₁₄H₂₁NO₃

Molecular Weight: 251.32 g/mol

Canonical SMILES: CC(C)(C)OC(=O)COc1ccc(cc1)CCN

InChI Key: YUDXZCVRFJCEAH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 251.32 g/mol Calculated
Density 1.065 g/cm³Calculated
Boiling Point 353.97 °C at 760 mmHgCalculated
Flash Point 127.34 °CCalculated
Refractive Index 1.512Calculated
Storage Temperature 0 - 8 °CVendor Data

Experimental Protocols: A General Synthetic Approach

A potential, generalized synthetic workflow is outlined below:

  • Protection of the amine group: The synthesis would likely commence with a starting material already containing the 2-amino-ethyl side chain, such as tyramine. The primary amine is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Williamson ether synthesis: The protected phenethylamine derivative would then undergo a Williamson ether synthesis. This involves the reaction of the phenolic hydroxyl group with a haloacetate ester, such as tert-butyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or acetonitrile). This step forms the ether linkage and introduces the tert-butyl acetate moiety.

  • Deprotection of the amine group: The final step would be the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane.

Note: This is a generalized protocol and would require optimization of reaction conditions, purification methods (such as column chromatography), and analytical characterization (e.g., NMR, Mass Spectrometry) to ensure the identity and purity of the final product.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a primary amine and a protected carboxylic acid, makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively deprotected at a later synthetic stage.

The presence of the phenoxy-ethyl-amine substructure is significant as it is a common motif in many biologically active compounds, including those targeting G-protein coupled receptors (GPCRs) and monoamine transporters, which are implicated in a variety of neurological disorders.

Below is a diagram illustrating the logical workflow of how an intermediate compound like this compound is utilized in the drug discovery process.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start Starting Materials Intermediate Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Start->Intermediate Multi-step Synthesis Modification Chemical Modification (e.g., Amide Coupling) Intermediate->Modification Library Compound Library Modification->Library Generation HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compounds HTS->Hit Identification Lead_Opt Lead Optimization Hit->Lead_Opt SAR Studies Candidate Preclinical Candidate Lead_Opt->Candidate Preclinical Preclinical Studies (In vitro & In vivo) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical IND Filing Drug Approved Drug Clinical->Drug NDA Approval

Caption: Logical workflow of drug discovery using an intermediate.

This diagram illustrates how a key intermediate like this compound is synthesized and then chemically modified to generate a library of diverse compounds. These compounds are then screened to identify "hits," which are further optimized to produce a preclinical candidate. This candidate then undergoes rigorous preclinical and clinical testing before potentially becoming an approved drug.

A Technical Guide to Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate and its analogs represent a class of chemical compounds with significant potential in pharmaceutical development. Possessing a core phenoxyacetate scaffold with a flexible aminoethyl side chain, these molecules have been investigated for a range of biological activities. The presence of the tert-butyl ester group often serves as a lipophilic moiety to enhance cell permeability and can act as a protecting group or a prodrug form of a corresponding carboxylic acid. This technical guide provides a comprehensive review of the available literature on this compound and its structurally related analogs, focusing on their synthesis, biological evaluation, and therapeutic promise. While specific data on the title compound remains limited in publicly accessible literature, this review extrapolates from closely related analogs to provide a thorough understanding of this chemical space.

Synthesis of the Core Scaffold

The synthesis of this compound and its analogs generally involves a multi-step process. A common synthetic strategy is inferred from the preparation of structurally similar compounds, such as phenoxyacetamide derivatives.

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established organic chemistry principles and synthetic protocols for related phenoxyacetic acid derivatives.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Introduction of the Aminoethyl Side Chain cluster_3 Step 4: Deprotection A 4-Nitrophenol C Tert-butyl (4-nitrophenoxy)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Tert-butyl bromoacetate B->C D Tert-butyl (4-aminophenoxy)acetate C->D Reducing agent (e.g., H2, Pd/C or Fe/NH4Cl) F Tert-butyl [4-(2-(Boc-amino)ethyl)aminophenoxy]acetate D->F Reductive Amination (e.g., NaBH(OAc)3) E 2-(Boc-amino)acetaldehyde E->F G This compound F->G Acid (e.g., TFA)

Caption: A potential synthetic pathway for this compound.

Biological Activities and Therapeutic Potential

While this compound is primarily cited as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders[1][2], detailed biological data for this specific molecule is not extensively published. However, the biological activities of its close analogs, particularly phenoxyacetamide derivatives, provide significant insights into the potential therapeutic applications of this scaffold.

Anticancer Activity

Several studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents. These compounds have been shown to induce apoptosis in various cancer cell lines.

Table 1: Cytotoxic Activity of Phenoxyacetamide Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide)MCF-7 (Breast Cancer)Not specified[3][4]
Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide)SK-N-SH (Neuroblastoma)Not specified[3][4]
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)1.43[5]
Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)6.52[5]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32[5]

The mechanism of anticancer activity for some phenoxyacetamide derivatives has been linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways[5].

Anticancer_Mechanism A Phenoxyacetamide Analog B PARP-1 Inhibition A->B C Impaired DNA Repair B->C D Apoptosis Induction C->D

Caption: Proposed mechanism of anticancer activity for phenoxyacetamide analogs.

Anti-inflammatory and Analgesic Activity

Certain phenoxyacetamide derivatives have also demonstrated anti-inflammatory and analgesic properties[3][4]. While the exact mechanisms are not fully elucidated, these activities suggest potential applications in treating inflammatory conditions and pain.

Neurological Disorders

The recurring mention of this compound as an intermediate for drugs targeting neurological disorders suggests that this scaffold may interact with receptors or enzymes in the central nervous system[1][2]. Further research is needed to identify the specific neurological targets and pathways modulated by these compounds.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies on related phenoxy and benzyloxy acid derivatives have provided some insights into the structural features that govern their biological activity[6]. For instance, in the context of antisickling agents, the potency was found to be positively correlated with the hydrophobicity (π values) of substituents on the aromatic ring[6]. This suggests that modifications to the phenoxy ring of this compound and its analogs could be a viable strategy to modulate their biological activity.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Property Change cluster_2 Biological Outcome A Modify Substituents on Phenoxy Ring B Alter Hydrophobicity (π value) A->B C Modulate Biological Activity B->C

Caption: Logic diagram for Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the activities of its analogs, the following are representative experimental methodologies that would be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PARP-1 Inhibition Assay

This assay can be performed using commercially available kits to quantify the inhibitory effect of a compound on PARP-1 activity.

General Workflow:

PARP1_Assay_Workflow A Isolate PARP-1 Enzyme B Incubate Enzyme with Test Compound A->B C Add Substrate (NAD+) and Histones B->C D Detect PARylation (e.g., ELISA-based) C->D E Quantify Inhibition D->E

Caption: General workflow for a PARP-1 inhibition assay.

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for the development of new therapeutic agents. While the primary focus of the available literature is on their application as synthetic intermediates, the biological activities of structurally related compounds, particularly in the areas of oncology and inflammation, suggest a rich field for further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of this compound and a library of its close analogs are crucial to fully understand their therapeutic potential.

  • Target Identification: Identifying the specific molecular targets, especially within the central nervous system, will be key to unlocking their potential for treating neurological disorders.

  • Mechanism of Action Studies: Elucidating the detailed mechanisms of action for their anticancer and anti-inflammatory effects will aid in the rational design of more potent and selective compounds.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.

By pursuing these research avenues, the scientific community can fully explore the therapeutic promise held by this versatile chemical scaffold.

References

Navigating the Uncharted Territory of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a chemical compound of interest to the pharmaceutical and drug development sectors. Its structure suggests its potential as an intermediate in the synthesis of more complex molecules. Given the novelty and limited public data on this specific compound, this technical guide aims to provide a foundational understanding of its safe handling, storage, and general characteristics based on available information for similar chemical entities.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not currently available, an analysis of related compounds suggests a number of potential hazards. The following table summarizes these anticipated hazards and recommended precautionary measures.

Hazard CategoryPotential Hazard DescriptionRecommended Precautionary Statements (P-Statements)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/ Irritation May cause skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Damage/ Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

General Handling Workflow:

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep->ppe handling Handle in a well-ventilated area (Fume Hood) ppe->handling weighing Weighing & Dispensing handling->weighing reaction Use in Reaction/Experiment weighing->reaction cleanup Decontamination & Cleaning reaction->cleanup storage Proper Storage reaction->storage Store unused compound waste Waste Disposal cleanup->waste

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on protocols for similar chemical structures:

  • After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Based on supplier information for this compound, the following storage conditions are recommended:

ParameterRecommendation
Storage Temperature 0 - 8 °C
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Stability Stable under recommended storage conditions.

Experimental Protocols: A General Approach

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly documented. However, for researchers intending to work with this compound, the following general methodologies, adapted from procedures for similar molecules, can serve as a starting point.

General Synthesis Approach (Hypothetical)

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route is outlined below. Note: This is a hypothetical pathway and requires experimental validation.

cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A 4-(2-Aminoethyl)phenol C N-Boc-protected intermediate A->C Base, Solvent B Boc-Anhydride E N-Boc-protected phenoxyacetate C->E Base (e.g., K2CO3), Solvent (e.g., DMF) D tert-Butyl bromoacetate F This compound E->F Acid (e.g., TFA or HCl)

Caption: A hypothetical synthetic pathway for this compound.

General Experimental Steps:

  • Protection of the Amino Group: The starting material, 4-(2-aminoethyl)phenol, would likely have its amino group protected to prevent side reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

  • Williamson Ether Synthesis: The protected intermediate would then undergo an etherification reaction with a tert-butyl haloacetate, such as tert-butyl bromoacetate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a weak base such as potassium carbonate.

  • Deprotection of the Amino Group: The final step would involve the removal of the Boc protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired product.

  • Purification: The final product would require purification, likely through column chromatography on silica gel, followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for In Vitro Biological Assays

Given its potential as a pharmaceutical intermediate, this compound may be tested in various in vitro assays to assess its biological activity.

Workflow for a Cell-Based Assay:

start Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) treatment Treat cells with varying concentrations of the compound start->treatment cell_culture Culture target cells to desired confluency cell_culture->treatment incubation Incubate for a specified period treatment->incubation assay Perform specific assay (e.g., viability, reporter gene, enzyme activity) incubation->assay data_analysis Analyze data and determine activity (e.g., IC50) assay->data_analysis

Caption: A general workflow for evaluating the in vitro activity of a test compound in a cell-based assay.

Conclusion

This compound is a compound with potential applications in research and development, particularly within the pharmaceutical industry. Due to the limited availability of specific safety and handling data, a cautious and conservative approach is paramount. Researchers and scientists must rely on best practices for handling analogous chemical structures and conduct thorough risk assessments before commencing any work. This guide provides a foundational framework for such an approach, emphasizing the need for appropriate personal protective equipment, proper storage, and careful handling in a controlled laboratory environment. As more information about this compound becomes available, this guidance should be updated accordingly.

Unveiling the Biological Significance of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a key chemical intermediate, primarily utilized as a versatile building block in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented in publicly available literature, its significance lies in its role in the creation of potent and specific drug molecules. This technical guide explores the biological relevance of this compound through a comprehensive case study of Edoxaban, a direct factor Xa (FXa) inhibitor and a prominent anticoagulant drug synthesized from a precursor derived from this acetate. This guide will delve into the quantitative pharmacology, mechanism of action, and relevant experimental protocols associated with Edoxaban, thereby illustrating the downstream biological impact of utilizing this compound in drug discovery and development.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a phenoxy-acetate moiety and a primary aminoethyl group. This unique structure makes it an ideal synthon for introducing a flexible linker and a reactive amine handle in the elaboration of more complex molecules. Its primary application is in medicinal chemistry, where it serves as a crucial component in the multi-step synthesis of various therapeutic agents, particularly those targeting cardiovascular diseases.

Case Study: Edoxaban - A Direct Factor Xa Inhibitor

The biological importance of this compound is best exemplified by its application in the synthesis of Edoxaban. Edoxaban is a highly potent and selective, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. It is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).

Quantitative Biological Activity of Edoxaban

The inhibitory potency of Edoxaban against Factor Xa has been extensively characterized. The following table summarizes key quantitative metrics of its biological activity.

ParameterValueTargetSpeciesReference
Ki (Inhibitory Constant) 0.561 nMFree Factor XaHuman[1]
Ki (Inhibitory Constant) 2.98 nMProthrombinase-bound Factor XaHuman[1]
IC50 (Anti-FXa) 3 nMFactor XaHuman
IC50 (Metabolite M-4) 1.8 nMFactor XaHuman
IC50 (Metabolite M-6) 6.9 nMFactor XaHuman
IC50 (Metabolite M-8) 2.7 nMFactor XaHuman
Pharmacokinetic Profile of Edoxaban

The clinical efficacy of Edoxaban is underpinned by its favorable pharmacokinetic properties.

ParameterValueConditionReference
Bioavailability ~62%Oral administration[1]
Time to Peak Plasma Concentration (Tmax) 1-2 hoursOral administration
Elimination Half-life (t1/2) 10-14 hoursHealthy subjects[1]
Protein Binding ~55%In vitro
Renal Clearance ~50% of total clearanceHealthy subjects

Mechanism of Action and Signaling Pathway

Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme that catalyzes the final step in the coagulation cascade: the conversion of fibrinogen to fibrin. By blocking thrombin generation, Edoxaban effectively inhibits thrombus formation.

Below is a diagram illustrating the coagulation cascade and the point of intervention by Edoxaban.

Coagulation cascade and Edoxaban's mechanism of action.

Experimental Protocols

The primary assay used to quantify the activity of Edoxaban is the chromogenic anti-Xa assay. This assay measures the residual Factor Xa activity in a plasma sample after inhibition by Edoxaban.

Chromogenic Anti-Factor Xa Assay for Edoxaban

Principle: A known excess of Factor Xa is added to a plasma sample containing Edoxaban. Edoxaban binds to and inhibits a portion of the Factor Xa. A chromogenic substrate, which is specifically cleaved by Factor Xa, is then added. The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored product (p-nitroaniline). The amount of color produced is inversely proportional to the concentration of Edoxaban in the sample and is measured spectrophotometrically at 405 nm.

Materials:

  • Platelet-poor plasma (patient or spiked)

  • Bovine Factor Xa reagent

  • Chromogenic Factor Xa substrate

  • Assay buffer (e.g., Tris-based buffer)

  • Edoxaban calibrators and controls

  • Automated coagulation analyzer or a microplate reader with a 405 nm filter

  • 3.2% sodium citrate collection tubes

Specimen Collection and Handling:

  • Collect whole blood in a light-blue top tube containing 3.2% sodium citrate.

  • Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.

  • Centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

  • Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean polypropylene tube.

  • For optimal results, perform a second centrifugation step (double-centrifugation) to minimize platelet contamination.

  • Plasma samples can be stored frozen at -20°C or below if not analyzed immediately.

Assay Procedure (Automated Method): This is a general protocol and should be adapted based on the specific reagent kit and automated analyzer used.

  • Instrument Setup: Program the coagulation analyzer for the chromogenic anti-Xa assay according to the manufacturer's instructions. Set the reading wavelength to 405 nm.

  • Reagent Preparation: Reconstitute lyophilized Factor Xa and chromogenic substrate reagents with the provided buffers as per the kit insert. Allow reagents to equilibrate to room temperature before use.

  • Calibration: Run a series of Edoxaban calibrators (typically ranging from 0 to 500 ng/mL) to generate a standard curve. The instrument's software will plot absorbance values against the known concentrations.

  • Quality Control: Run quality control samples with known Edoxaban concentrations to validate the assay performance.

  • Sample Analysis:

    • The analyzer will automatically pipette a specific volume of patient plasma, calibrator, or control into a reaction cuvette.

    • A pre-determined volume of the Factor Xa reagent is added.

    • The mixture is incubated for a specified time (e.g., 120 seconds) at 37°C.

    • The chromogenic substrate is then added.

    • The analyzer measures the change in absorbance at 405 nm over a defined time interval.

  • Result Calculation: The instrument's software calculates the Edoxaban concentration in the patient samples by interpolating the absorbance values from the standard curve. Results are typically reported in ng/mL.

Logical Workflow for Drug Development

The journey from a chemical intermediate like this compound to a clinically approved drug such as Edoxaban involves a multi-stage process.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Intermediate This compound Synthesis Multi-step Synthesis Intermediate->Synthesis LeadCompound Lead Compound (e.g., Edoxaban) Synthesis->LeadCompound InVitro In Vitro Assays (e.g., Anti-Xa Assay) LeadCompound->InVitro InVivo In Vivo Animal Models InVitro->InVivo Phase1 Phase I (Safety & PK) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval (e.g., FDA, EMA) NDA->Approval PostMarket Phase IV / Post-market Surveillance Approval->PostMarket

Drug development workflow from intermediate to market.

Conclusion

While this compound may not possess intrinsic biological activity of therapeutic interest, its role as a sophisticated chemical building block is of paramount importance in the pharmaceutical industry. The successful development of Edoxaban, a life-saving anticoagulant, underscores the value of such intermediates in enabling the synthesis of complex and highly specific drug molecules. Understanding the downstream biological applications of these foundational chemical structures provides crucial context for researchers and scientists engaged in the design and development of novel therapeutics. This guide serves to illuminate the path from a simple chemical intermediate to a clinically impactful medicine, highlighting the critical interplay between synthetic chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate as a linker in solid-phase peptide synthesis (SPPS). This linker is particularly useful for the synthesis of C-terminally modified peptides, where the terminal carboxyl group is replaced by a 4-(2-amino-ethyl)-phenoxy-acetic acid moiety upon cleavage.

Introduction

This compound is a bifunctional linker designed for solid-phase synthesis. Its primary application is in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of peptide synthesis. The molecule possesses a primary amino group for the assembly of the peptide chain and a carboxylic acid (protected as a tert-butyl ester) that can be used to attach it to a solid support. The phenoxyacetic acid linkage offers a stable connection to the resin during synthesis, while the tert-butyl ester allows for final cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).

The use of this linker results in a peptide with a C-terminal modification, which can be advantageous for altering the pharmacokinetic properties of the peptide, such as stability, solubility, and receptor binding affinity.

Data Presentation

The efficiency of solid-phase synthesis using this linker can be evaluated at several key stages. The following tables present typical, representative data for loading efficiency, peptide coupling, and final cleavage.

Table 1: Linker Immobilization Efficiency

Resin TypeCoupling MethodLinker EquivalentsLoading Capacity (mmol/g)Efficiency (%)
Merrifield ResinDIC/Oxyma3.00.4590
2-Chlorotrityl chloride ResinDIPEA2.00.5592

Table 2: Comparative Coupling Efficiency of First Amino Acid

First Amino AcidCoupling ReagentEquivalentsCoupling Time (h)Yield (%)
Fmoc-Gly-OHHBTU/DIPEA4.02>99
Fmoc-Ala-OHHATU/DIPEA4.02>99
Fmoc-Val-OHDIC/Oxyma4.0498
Fmoc-Ile-OHHATU/DIPEA4.0497

Table 3: Cleavage Efficiency and Purity of a Model Peptide

Peptide SequenceCleavage CocktailCleavage Time (h)Crude Yield (%)Purity (HPLC) (%)
H-Gly-Phe-Leu-Linker95% TFA, 2.5% TIS, 2.5% H₂O28591
H-Ala-Val-Gly-Linker95% TFA, 5% TIS28893

Experimental Protocols

The following are detailed protocols for the immobilization of the linker, the solid-phase synthesis of a peptide, and the final cleavage and deprotection.

Protocol 1: Immobilization of this compound on Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin).

  • Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g substitution) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.

  • Linker Activation: In a separate flask, dissolve this compound (3.0 mmol) and potassium iodide (3.0 mmol) in DMF (15 mL).

  • Coupling: Add the linker solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA, 6.0 mmol) to the reaction vessel.

  • Reaction: Agitate the mixture at 50°C for 16-24 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted chloromethyl sites, treat the resin with a solution of 0.5 M acetic anhydride and 0.5 M DIPEA in DMF for 1 hour.

  • Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.

  • Loading Determination: Determine the loading capacity of the resin using a standard method such as the picric acid test for the free amino group after Fmoc protection and deprotection of a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid to the linker-functionalized resin.

  • Resin Swelling: Swell the linker-functionalized resin (0.2 mmol) in DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (0.8 mmol, 4 eq.) with a coupling reagent such as HBTU (0.76 mmol, 3.8 eq.) and DIPEA (1.6 mmol, 8 eq.) in DMF (3 mL) for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL per gram of resin) to the reaction vessel containing the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

    • Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL) with gentle stirring to precipitate the crude peptide.

  • Peptide Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Visualizations

The following diagrams illustrate the key processes involved in using this compound in solid-phase synthesis.

experimental_workflow cluster_prep Linker Immobilization cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Merrifield Resin Immobilization Couple Linker to Resin (DIC/Oxyma or DIPEA) Resin->Immobilization Linker Tert-butyl [4-(2-amino-ethyl)- phenoxy]-acetate Linker->Immobilization LoadedResin Linker-Functionalized Resin Immobilization->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat n cycles Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage AminoAcid Fmoc-AA-OH AminoAcid->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide C-Terminally Modified Peptide Purification->FinalPeptide chemical_pathway cluster_immobilization Step 1: Immobilization cluster_elongation Step 2: Peptide Elongation (n Cycles) cluster_final_cleavage Step 3: Final Cleavage Resin Resin-CH₂-Cl Immobilized Resin-CH₂-OOC-Ph-O-(CH₂)₂-NH₂ (tBu protected) Resin->Immobilized Base (e.g., DIPEA) Linker HOOC-Ph-O-(CH₂)₂-NH₂ (tBu protected) Linker->Immobilized Start Resin-Linker-NH₂ Deprotection Resin-Linker-NH-CO-AA₁-Fmoc -> Resin-Linker-NH-CO-AA₁-NH₂ Start->Deprotection 1. Couple Fmoc-AA₁-OH 2. Deprotect Coupling Resin-Linker-NH-CO-AA₁-NH₂ + Fmoc-AA₂-OH -> Resin-Linker-NH-CO-AA₁-NH-CO-AA₂-Fmoc Deprotection->Coupling Couple Fmoc-AA₂-OH PeptideResin Resin-Linker-Peptide CleavedPeptide HOOC-Ph-O-(CH₂)₂-NH-Peptide PeptideResin->CleavedPeptide TFA Cocktail

Application of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a heterobifunctional linker that holds significant promise in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure, featuring a primary amine and a tert-butyl protected carboxylic acid, allows for a controlled, sequential conjugation strategy. The phenoxy-acetate core provides a rigid spacer, while the terminal functional groups offer versatile handles for covalent attachment to biomolecules and payload molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model antibody-drug conjugate.

The primary amine of the linker can be acylated by an activated carboxylic acid of a payload molecule, such as a cytotoxic drug. The tert-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, can be activated to react with primary amines (e.g., lysine residues) on the surface of a monoclonal antibody (mAb). This stepwise approach minimizes undesirable side reactions and allows for the purification of the linker-payload intermediate before conjugation to the antibody, ultimately leading to a more defined and homogeneous ADC product.[1][2]

Physicochemical Properties

A comprehensive understanding of the linker's properties is essential for its effective application in bioconjugation.

PropertyValue
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (DMSO, DMF, DCM)
Storage Store at 2-8°C for long-term stability[1]

Experimental Protocols

The synthesis of an antibody-drug conjugate using this compound is a multi-step process. The following protocols outline the key experimental procedures for the conjugation of a model cytotoxic payload and subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of a model payload containing a carboxylic acid to the primary amine of this compound. For this example, we will use a generic payload with a terminal carboxylic acid (Payload-COOH).

Materials:

  • This compound

  • Payload-COOH (e.g., a derivative of a cytotoxic drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of Payload-COOH:

    • Dissolve Payload-COOH (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation to the Linker:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the linker solution.

    • Slowly add the activated Payload-NHS ester solution to the linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a small amount of water.

    • Purify the Payload-Linker conjugate by RP-HPLC to obtain the desired product.

Hypothetical Quantitative Data for Payload-Linker Synthesis:

ParameterValue
Starting amount of Payload-COOH 100 mg
Starting amount of Linker 120 mg
Reaction Yield (after purification) 75%
Purity (by HPLC) >98%
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated vs. found
Protocol 2: Deprotection of the Tert-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group from the Payload-Linker conjugate to reveal the terminal carboxylic acid required for antibody conjugation.

Materials:

  • Payload-Linker conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Payload-Linker conjugate in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group.

  • Solvent Removal:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • The resulting deprotected Payload-Linker conjugate (Payload-Linker-COOH) can be co-evaporated with DCM or toluene to ensure complete removal of residual TFA.

Hypothetical Deprotection Efficiency:

ParameterValue
Conversion Rate (by LC-MS) >99%
Purity of Deprotected Product >95% (before final conjugation)
Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected Payload-Linker-COOH to the primary amines (lysine residues) of a monoclonal antibody.

Materials:

  • Deprotected Payload-Linker-COOH (from Protocol 2)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC

  • Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of Deprotected Payload-Linker:

    • Dissolve the deprotected Payload-Linker-COOH in a small volume of anhydrous DMSO.

    • Add EDC (5 equivalents relative to the linker) and Sulfo-NHS (5 equivalents relative to the linker).

    • Incubate at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.

  • Conjugation to the Antibody:

    • Adjust the pH of the mAb solution to 7.2-8.0.

    • Add the activated Payload-Linker-Sulfo-NHS ester solution to the mAb solution. A typical starting molar excess of linker to antibody is 10:1 to 20:1.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Purification of the ADC:

    • Purify the resulting ADC from excess linker and reaction byproducts using a pre-equilibrated SEC column.

    • Collect the protein-containing fractions.

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC by Size-Exclusion Chromatography (SEC-HPLC).

Hypothetical ADC Characterization Data:

ParameterValue
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5
ADC Purity (by SEC-HPLC) >95% monomer
Residual Free Drug <1%
Endotoxin Levels <0.5 EU/mg

Visualization of Experimental Workflow and Logical Relationships

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Deprotection cluster_2 Antibody-Drug Conjugation Payload_COOH Payload-COOH Activation EDC/NHS Activation Payload_COOH->Activation Linker Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Conjugation1 Amide Bond Formation Linker->Conjugation1 Activation->Conjugation1 Payload_Linker_Protected Payload-Linker-OtBu Conjugation1->Payload_Linker_Protected Deprotection TFA/DCM Payload_Linker_Protected->Deprotection Payload_Linker_Deprotected Payload-Linker-COOH Deprotection->Payload_Linker_Deprotected Activation2 EDC/Sulfo-NHS Activation Payload_Linker_Deprotected->Activation2 Antibody Monoclonal Antibody (mAb) Conjugation2 Amide Bond Formation (to Lysine residues) Antibody->Conjugation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Workflow for ADC synthesis using the linker.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC synthesized with this linker, targeting a cancer cell.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor_Binding Receptor-Mediated Endocytosis Antigen->Receptor_Binding Endosome Endosome Receptor_Binding->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Linker Cleavage (Hypothetical) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death Induces

Caption: Proposed mechanism of action for the ADC.

Conclusion

This compound represents a valuable tool for researchers in the field of bioconjugation. Its bifunctional nature allows for a structured and controlled approach to the synthesis of complex biomolecule conjugates. The protocols and data presented herein, though based on a model system, provide a solid foundation for the application of this linker in the development of novel targeted therapies. Further optimization of reaction conditions and characterization of the final conjugates will be essential for specific applications.

References

Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of derivatives with potential applications in drug discovery and development. Its structure incorporates a primary amino group, which is a key site for derivatization, and a tert-butyl protected carboxylic acid moiety on a phenoxy scaffold. This arrangement allows for the introduction of diverse functionalities, leading to the creation of compound libraries for screening and lead optimization. Researchers have utilized this compound in studies focused on enhancing the pharmacokinetic properties of drug candidates.[1]

This document provides detailed protocols for the synthesis of two major classes of derivatives from this compound: amides and sulfonamides. These protocols are based on established synthetic methodologies for similar compounds and are intended to serve as a comprehensive guide for researchers. Additionally, representative data and a potential signaling pathway that may be modulated by such derivatives are presented.

Synthesis of Amide Derivatives

The primary amino group of this compound can be readily acylated with a variety of carboxylic acids to form the corresponding amide derivatives. This reaction is typically facilitated by the use of a coupling agent to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] The base diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

Experimental Protocol: Amide Coupling using EDC/HOBt

Materials:

  • This compound

  • Carboxylic acid of interest (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 times) and brine (1 time).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Representative Data for Amide Synthesis

The following table summarizes representative reaction conditions and outcomes for amide bond formation with amines structurally similar to the starting material. The data is intended to provide a general guideline for expected results.

Carboxylic Acid (Example)Coupling ReagentBase (equiv.)SolventTime (h)Yield (%)Reference
Benzoic AcidEDC/HOBtDIPEA (2.0)DMF12-1685-95[3]
Acetic AcidHATUDIPEA (2.0)DMF2-690-98[3]
Boc-Phe-OHPyBOPDIPEA (2.0)DMF885-95[3]

Synthesis of Sulfonamide Derivatives

The primary amine of this compound can also react with various sulfonyl chlorides to yield sulfonamide derivatives. This reaction is a classical and effective method for sulfonamide synthesis and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] Pyridine is a commonly used base and can also serve as the solvent.

Experimental Protocol: Sulfonamide Synthesis

Materials:

  • This compound

  • Sulfonyl chloride of interest (1.1 equivalents)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 1 M HCl and extract with dichloromethane (3 times).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 times) and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.

Representative Data for Sulfonamide Synthesis

The following table presents representative data for the synthesis of sulfonamides from primary amines, providing an indication of expected yields and reaction conditions.

| Amine (Example) | Sulfonyl Chloride (Example) | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Benzenesulfonyl chloride | Pyridine | Pyridine | 4 | 90 |[3][4] | | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | DCM | 6 | 88 |[3][4] | | Cyclohexylamine | Methanesulfonyl chloride | Pyridine | Pyridine | 3 | 92 |[3][4] |

Characterization of Derivatives

The synthesized amide and sulfonamide derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the synthesized derivatives, such as the amide C=O and N-H stretching vibrations, and the S=O stretching vibrations of the sulfonamide group.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: This compound reagents Add Carboxylic Acid/Sulfonyl Chloride + Coupling Reagents/Base start->reagents 1. Reactants reaction Reaction in Suitable Solvent (e.g., DMF, Pyridine) reagents->reaction 2. Conditions quench Quench Reaction reaction->quench 3. Stop Reaction extract Liquid-Liquid Extraction quench->extract 4. Isolate Product dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify 5. Purify characterization Characterization: NMR, MS, IR purify->characterization 6. Verify Structure final_product Pure Derivative characterization->final_product

Caption: General workflow for the synthesis of derivatives.

Representative Signaling Pathway: ERK1/2 Signaling

Derivatives containing the 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione scaffold have been investigated as potential substrate-specific inhibitors of ERK1/2 signaling.[5][6] Given the structural similarities, derivatives of this compound could potentially be explored for similar activities. The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Potential Derivative Inhibition Inhibitor->ERK Inhibits (Hypothesized)

Caption: Simplified ERK1/2 signaling pathway.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their biological interactions for applications in drug delivery, diagnostics, and therapeutics.[1] Functionalization can enhance stability, improve biocompatibility, and enable targeted delivery to specific cells or tissues.[2][3] Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a valuable bifunctional ligand. The terminal primary amine allows for covalent attachment to nanoparticle surfaces, while the protected carboxylic acid moiety offers a latent site for further conjugation following deprotection. This application note provides a detailed protocol for the covalent functionalization of carboxylated nanoparticles with this compound using carbodiimide chemistry.

The primary amine of this compound is coupled to surface carboxyl groups on nanoparticles via the formation of a stable amide bond. This reaction is typically mediated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-Hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[4][5] This method is widely applicable to various nanoparticle platforms, including those made of iron oxide, gold, silica, and biodegradable polymers, provided their surface is functionalized with carboxylic acids.[6][7]

Physicochemical Characterization of Functionalized Nanoparticles

Successful functionalization with this compound is expected to alter the physicochemical properties of the nanoparticles. The following table summarizes typical changes observed upon surface modification.

Nanoparticle TypeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Carboxylated Nanoparticles150 ± 5.20.15 ± 0.02-25.8 ± 2.3
Functionalized Nanoparticles162 ± 6.50.18 ± 0.03-10.5 ± 1.9
Note: Data are representative and may vary depending on the specific nanoparticle composition, initial surface chemistry, and functionalization efficiency. The change in zeta potential towards a more neutral value is indicative of the successful conjugation of the amine-containing ligand to the negatively charged carboxyl groups.[8]

Experimental Workflow

The overall process for functionalizing nanoparticles with this compound involves several key stages, from nanoparticle preparation to final characterization.

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization prep_np Disperse Carboxylated Nanoparticles activation Activate Carboxyl Groups with EDC and NHS prep_np->activation prep_reagents Prepare Buffers and Reagent Solutions prep_reagents->activation conjugation Couple Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate activation->conjugation quenching Quench Unreacted Sites conjugation->quenching purification Purify by Centrifugation or Dialysis quenching->purification characterization Characterize Functionalized Nanoparticles (DLS, FTIR, etc.) purification->characterization

Caption: Experimental workflow for nanoparticle functionalization.

Detailed Experimental Protocol

This protocol describes the functionalization of pre-existing carboxylated nanoparticles.

Materials and Reagents
  • Carboxylated Nanoparticles (e.g., iron oxide, silica, polystyrene)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: 1X PBS with 0.05% Tween 20

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) Water

Procedure
  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a homogenous dispersion and break up any aggregates.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add solid EDC and NHS. A 2-5 fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is recommended.[4] If the surface group concentration is unknown, a starting point is to use 5-10 mg of EDC and NHS per 10 mg of nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker). This reaction activates the carboxyl groups by forming a more stable NHS-ester intermediate, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone.[5]

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • To remove excess EDC and NHS, centrifuge the activated nanoparticle suspension. The required speed and time will depend on the nanoparticle size and density.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the nanoparticle pellet immediately in cold Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF before diluting it in the Coupling Buffer to the desired final concentration.

    • Add the solution of this compound to the activated nanoparticle suspension. A 5 to 20-fold molar excess of the amine-containing molecule over the available activated carboxyl groups is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching:

    • Add the Quenching Buffer (e.g., Tris-HCl or glycine) to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining unreacted NHS-esters.

  • Washing and Final Purification:

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the pellet in the Washing Buffer.

    • Repeat the washing step at least three times to ensure the complete removal of unreacted reagents and byproducts.

    • After the final wash, resuspend the purified functionalized nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.

Reaction Pathway

The functionalization is achieved through a two-step carbodiimide-mediated coupling reaction.

G NP_COOH NP-COOH EDC + EDC NP_COOH->EDC Intermediate1 [NP-CO-O-C(NHR)=N+HR'] EDC->Intermediate1 NHS + NHS Intermediate1->NHS NHS_Ester NP-COO-NHS NHS->NHS_Ester Amine + H₂N-R' NHS_Ester->Amine Final_Product NP-CONH-R' Amine->Final_Product

Caption: Carbodiimide reaction for amide bond formation.

Characterization of Functionalized Nanoparticles

To confirm the successful conjugation, the following characterization techniques are recommended:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups. Successful conjugation will result in the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for the C=O stretch and 1550 cm⁻¹ for the N-H bend).[9]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is expected after functionalization.[10]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift from a negative potential (for carboxylated nanoparticles) towards a more neutral or slightly positive potential indicates the masking of carboxyl groups by the amine ligand.[9]

  • Thermogravimetric Analysis (TGA): To quantify the amount of ligand conjugated to the nanoparticle surface by measuring the weight loss upon heating.[7]

By following this protocol, researchers can reliably functionalize carboxylated nanoparticles with this compound, paving the way for further development of advanced nanoparticle-based systems for biomedical applications.[2]

References

Application Notes and Protocols for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[1][3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1][4]

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate is a versatile bifunctional linker precursor for PROTAC synthesis. Its structure incorporates a phenoxy-acetate moiety, which can provide a degree of rigidity, and a flexible amino-ethyl group. The tert-butyl ester serves as a protecting group for a carboxylic acid, enabling sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.[5] This document provides detailed application notes and protocols for the use of this compound in the development of novel PROTACs.

Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][2] The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[2][6][7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Linker Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Intermediate1 Ligand 1-Linker-tBu Linker->Intermediate1 Ligand1 Ligand 1 (POI or E3) with COOH group Ligand1->Intermediate1 Intermediate2 Ligand 1-Linker-COOH Intermediate1->Intermediate2 TFA/DCM Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Intermediate2->Final_PROTAC Ligand2 Ligand 2 (E3 or POI) with NH2 group Ligand2->Final_PROTAC Signaling_Pathway cluster_pathway Kinase X Signaling Pathway cluster_intervention PROTAC Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Kinase_X->Downstream_Kinase Degradation Degradation Kinase_X->Degradation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression PROTAC_A PROTAC-A PROTAC_A->Kinase_X induces

References

Step-by-step guide for the purification of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purification of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Introduction

This compound is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a primary amine, a phenoxy ether linkage, and a tert-butyl ester, necessitates a robust purification strategy to remove starting materials, byproducts, and other impurities. This application note provides a detailed, step-by-step protocol for the purification of this compound, primarily employing liquid-liquid extraction followed by flash column chromatography. This method is designed to yield a high-purity product suitable for downstream applications in research and development.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture. The specific conditions may require optimization based on the nature and quantity of impurities present.

1. Materials and Equipment

  • Crude this compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA) (optional, for chromatography)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Flash chromatography system (glass column, pump, fraction collector)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Ninhydrin stain or potassium permanganate stain

  • Glassware and standard laboratory equipment

2. Step-by-Step Purification Procedure

2.1. Liquid-Liquid Extraction (Work-up)

  • Dissolve the crude reaction mixture in dichloromethane (DCM). The volume should be sufficient to fully dissolve the material.

  • Transfer the DCM solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any acidic impurities.

    • Brine solution to reduce the amount of water in the organic layer.[3]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[4][5]

  • Filter the drying agent and collect the organic filtrate in a clean, dry round-bottom flask.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[6]

2.2. Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of DCM, add silica gel, and then remove the solvent by rotary evaporation until a free-flowing powder is obtained.[7]

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., a mixture of hexanes and ethyl acetate).[7]

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).[4] The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the amine on the silica gel.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[8] Visualize the spots under a UV lamp and/or by staining with ninhydrin (for the amine) or potassium permanganate. The desired product should appear as a single spot in the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.

ParameterCrude ProductPurified Product
Appearance Yellow to brown oil or solidColorless to pale yellow oil
Yield (%) ->85% (from crude)
Purity (by NMR/LC-MS) 50-80%>95%
TLC Rf Multiple spotsSingle spot

Visualizations

Purification Workflow Diagram

Purification_Workflow Figure 1. Purification Workflow for this compound cluster_workup Liquid-Liquid Extraction cluster_chromatography Flash Column Chromatography Crude Crude Reaction Mixture Dissolve Dissolve in DCM Crude->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate_Workup Concentrate Dry->Concentrate_Workup Adsorb Adsorb on Silica Gel Concentrate_Workup->Adsorb Crude Product Load Load onto Column Adsorb->Load Elute Elute with Hexanes/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate_Final Concentrate Combine->Concentrate_Final Purified_Product Purified Product Concentrate_Final->Purified_Product

Caption: Purification workflow.

Logical Relationship of Purification Steps

Logical_Relationship Figure 2. Logical Flow of Purification Steps Start Start: Crude Product Workup Aqueous Work-up (Extraction & Washing) Start->Workup Removes inorganic salts & water-soluble impurities Drying Drying of Organic Phase Workup->Drying Removes residual water Concentration1 Initial Concentration Drying->Concentration1 Removes bulk solvent Chromatography Silica Gel Chromatography Concentration1->Chromatography Separates organic impurities Concentration2 Final Concentration Chromatography->Concentration2 Removes chromatography solvents End End: Pure Product Concentration2->End

Caption: Logical flow of steps.

References

Application Notes and Protocols for In Vitro Evaluation of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, focusing on its potential interaction with the GPR55 receptor. The primary assays described are intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, two key downstream signaling pathways of GPR55 activation[4][5][6][7].

GPR55 Signaling Pathway

Activation of GPR55 can initiate a cascade of intracellular events. The receptor is known to couple to Gq, G12, and G13 proteins[2]. This coupling can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both DAG and calcium can activate protein kinase C (PKC). Furthermore, GPR55 activation can stimulate the RhoA pathway, which in turn can influence ERK phosphorylation[2][4][6][8].

GPR55_Signaling GPR55 GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC IP3 IP3 PLC->IP3 Gq->PLC RhoA RhoA G12_13->RhoA ERK ERK Phosphorylation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release Ligand Ligand (e.g., Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate) Ligand->GPR55 Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing GPR55) start->cell_culture assay_plate Assay Plating cell_culture->assay_plate compound_prep Compound Preparation (this compound) compound_prep->assay_plate assay_choice Select Assay assay_plate->assay_choice calcium_assay Calcium Mobilization Assay assay_choice->calcium_assay Ca²⁺ erk_assay ERK Phosphorylation Assay assay_choice->erk_assay pERK data_acq Data Acquisition calcium_assay->data_acq erk_assay->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

References

Application in the synthesis of intermediates for HMG-CoA reductase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors, commonly known as statins, are a class of drugs widely used to lower cholesterol levels in individuals with or at risk of cardiovascular disease. The synthesis of these complex pharmaceutical compounds involves multi-step processes, with the production of key intermediates being a critical factor in the efficiency, scalability, and cost-effectiveness of the overall manufacturing process. This document provides detailed application notes and experimental protocols for the synthesis of crucial intermediates for two of the most prominent statins: Rosuvastatin and Atorvastatin.

The synthetic strategies for statins can be broadly categorized into two main approaches: traditional chemical synthesis and biocatalytic methods. Chemical synthesis often involves well-established reactions such as the Wittig reaction for building the characteristic heptenoate side chain. Biocatalytic routes, on the other hand, leverage enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) to achieve high stereoselectivity in the formation of the chiral diol side-chain, offering a greener and more efficient alternative.[1][2][3]

This document outlines protocols for the synthesis of the pyrimidine core of Rosuvastatin and the chiral side-chain of Atorvastatin, providing both chemical and biocatalytic methodologies.

I. Synthesis of Rosuvastatin Intermediates

The synthesis of Rosuvastatin involves the coupling of a pyrimidine core with a chiral side chain. A key intermediate for the pyrimidine core is (4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methanol .

A. Chemical Synthesis of the Rosuvastatin Pyrimidine Core

A common method for preparing the Rosuvastatin pyrimidine core involves a multi-step chemical synthesis, followed by a Wittig reaction to attach the side chain.

This protocol describes the synthesis of the key aldehyde intermediate required for the subsequent Wittig reaction.

Step 1: Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carbaldehyde

  • Materials: 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine in DCM, add DMF and cool the mixture to 0-5 °C.

    • Slowly add POCl₃ to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Sulfonylation to form N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

  • Materials: 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carbaldehyde, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aldehyde from Step 1 in DCM and cool to 0-5 °C.

    • Add TEA, followed by the dropwise addition of MsCl.

    • Stir the reaction at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final pyrimidine aldehyde intermediate.

StepReactantsSolventsKey ReagentsReaction Time (hours)Temperature (°C)Yield (%)
14-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidineDCMDMF, POCl₃4-60-2585-90
2Product from Step 1DCMMsCl, TEA2-30-2590-95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

B. Wittig Reaction for Rosuvastatin Side Chain Attachment

The pyrimidine aldehyde is coupled with a phosphonium ylide derived from the chiral side-chain precursor to form the complete carbon skeleton of Rosuvastatin.

  • Materials: N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, (3R,5S)-6-(triphenylphosphoranylidene)-3,5-dihydroxyheptanoate derivative (ylide), Toluene.

  • Procedure:

    • Dissolve the pyrimidine aldehyde in toluene.

    • Add the ylide to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and purify by column chromatography to isolate the Rosuvastatin precursor.

ReactantsSolventReaction Time (hours)Temperature (°C)Yield (%)
Pyrimidine aldehyde, YlideToluene12-1680-9070-80

Note: The specific ylide used may have protecting groups on the diol, which will require subsequent deprotection steps.

II. Synthesis of Atorvastatin Intermediates

A key intermediate in the synthesis of Atorvastatin is the chiral side chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .[4] This can be synthesized through both chemical and biocatalytic routes.

A. Biocatalytic Synthesis of the Statin Chiral Side Chain using DERA

The enzyme 2-deoxyribose-5-phosphate aldolase (DERA) can catalyze the tandem aldol condensation of two acetaldehyde molecules with a third aldehyde substrate to stereoselectively form a key chiral lactol intermediate.[1][2]

  • Materials: E. coli cells overexpressing DERA, Chloroacetaldehyde, Acetaldehyde, Phosphate buffer.

  • Procedure:

    • Cultivate E. coli cells expressing DERA to a high cell density.

    • Resuspend the cell pellet in a phosphate buffer.

    • In a bioreactor, add chloroacetaldehyde to the cell suspension.

    • Feed acetaldehyde to the reactor at a controlled rate to maintain a low concentration, minimizing enzyme inhibition.

    • Maintain the pH and temperature of the reaction at optimal conditions for the DERA enzyme (typically pH 6.5-7.5 and 25-37 °C).

    • Monitor the formation of the lactol intermediate by HPLC.

    • After the reaction is complete (typically 24-48 hours), extract the product from the reaction mixture.

EnzymeSubstratesBufferReaction Time (hours)Temperature (°C)pHYield (%)Enantiomeric Excess (%)
DERA (whole-cell)Chloroacetaldehyde, AcetaldehydePhosphate24-4825-376.5-7.5>80>99

Note: This protocol provides a general guideline. Optimization of substrate feeding rates, pH, and temperature is crucial for maximizing yield and productivity.[5]

B. Chemical Synthesis of the Atorvastatin Side Chain

A multi-step chemical synthesis can also be employed to produce the chiral side chain of Atorvastatin.

This synthesis starts from a readily available chiral precursor.

Step 1: Synthesis of tert-butyl (R)-3-hydroxy-5-oxohexanoate

  • Materials: (R)-3-hydroxybutyrate derivative, Acetoacetic ester, Base (e.g., sodium ethoxide).

  • Procedure: A detailed, multi-step synthesis starting from a chiral pool material like (R)-3-hydroxybutyrate is typically employed. This involves chain extension and functional group manipulations to arrive at the target keto-ester.

Step 2: Diastereoselective reduction and protection

  • Materials: tert-butyl (R)-3-hydroxy-5-oxohexanoate, Reducing agent (e.g., NaBH₄ with a chiral auxiliary or enzymatic reduction), 2,2-dimethoxypropane, Acid catalyst.

  • Procedure:

    • Perform a diastereoselective reduction of the ketone to a hydroxyl group, establishing the second chiral center.

    • Protect the resulting 1,3-diol as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.

Step 3: Conversion to the aminoethyl side chain

  • Materials: The protected diol from Step 2, Reagents for conversion of a functional group to an aminoethyl group (e.g., via mesylation, azide displacement, and reduction).

  • Procedure: This involves a series of standard organic transformations to convert a terminal functional group (e.g., a primary alcohol or ester) into the desired aminoethyl moiety.

StepKey TransformationTypical ReagentsYield (%)
1Chain extensionAcetoacetic ester, Base70-80
2Diastereoselective reduction & ProtectionNaBH₄, Chiral auxiliary; 2,2-dimethoxypropane80-90
3Conversion to aminoethyl groupMesyl chloride, Sodium azide, H₂/Pd-C60-70 (over multiple steps)

Note: The yields are indicative and depend on the specific reagents and conditions used in each step.

Visualizations

Signaling Pathways and Experimental Workflows

HMG_CoA_Reductase_Inhibitor_Synthesis cluster_rosuvastatin Rosuvastatin Intermediate Synthesis cluster_atorvastatin Atorvastatin Intermediate Synthesis Ros_Start Pyrimidine Precursor Ros_Step1 Formylation (Vilsmeier-Haack) Ros_Start->Ros_Step1 Ros_Intermediate1 Pyrimidine Aldehyde Ros_Step1->Ros_Intermediate1 Ros_Step2 Sulfonylation Ros_Intermediate1->Ros_Step2 Ros_Intermediate2 Key Pyrimidine Intermediate Ros_Step2->Ros_Intermediate2 Ros_Step3 Wittig Reaction Ros_Intermediate2->Ros_Step3 Ros_SideChain Chiral Side Chain Ylide Ros_SideChain->Ros_Step3 Ros_Product Rosuvastatin Precursor Ros_Step3->Ros_Product Ato_Start Acetaldehyde + Chloroacetaldehyde Ato_Step1 DERA-catalyzed Tandem Aldol Condensation Ato_Start->Ato_Step1 Ato_Intermediate1 Chiral Lactol Ato_Step1->Ato_Intermediate1 Ato_Step2 Chemical Transformations Ato_Intermediate1->Ato_Step2 Ato_Product Atorvastatin Side Chain Ato_Step2->Ato_Product

Caption: Synthetic pathways for Rosuvastatin and Atorvastatin intermediates.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis FinalProduct Final Intermediate Analysis->FinalProduct

Caption: A generalized workflow for the chemical synthesis of intermediates.

Conclusion

The synthesis of key intermediates for HMG-CoA reductase inhibitors is a field of continuous innovation, with both established chemical methods and emerging biocatalytic routes offering viable pathways for pharmaceutical production. The protocols and data presented in this document provide a detailed guide for researchers and professionals in drug development to reproduce and adapt these synthetic strategies. The choice between a chemical or biocatalytic approach will depend on factors such as desired stereoselectivity, cost of reagents and catalysts, and scalability of the process. The provided workflows and synthetic schemes offer a visual representation of these complex processes, aiding in their understanding and implementation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • N-Boc Protection of Tyramine: The amino group of tyramine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent step.

  • O-Alkylation of N-Boc-Tyramine: The protected tyramine undergoes a Williamson ether synthesis with tert-butyl bromoacetate to form the desired product.

Below are troubleshooting guides and FAQs to address common issues encountered during this synthesis.

Troubleshooting Guide

Issue 1: Low Yield in N-Boc Protection of Tyramine

  • Question: My yield of N-Boc-tyramine is low. What are the possible causes and how can I improve it?

  • Answer: Low yields in the N-Boc protection step can arise from several factors:

    • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or slightly elevating the temperature.

    • Improper pH: The reaction requires a basic medium to deprotonate the amine, making it nucleophilic. Ensure the pH is adequately controlled, typically between 9 and 10.

    • Hydrolysis of Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O can hydrolyze in the presence of water. While the reaction is often performed in a biphasic system (e.g., dioxane/water), ensure vigorous stirring to maximize the reaction rate between the amine and (Boc)₂O.

    • Suboptimal Reagent Stoichiometry: Using a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Issue 2: Low Yield and/or Formation of Side Products in O-Alkylation Step

  • Question: The Williamson ether synthesis step is giving me a low yield of the desired product and I see some side products. How can I optimize this reaction?

  • Answer: The O-alkylation of N-Boc-tyramine is a critical step, and several factors can affect its efficiency. Here are the key areas to troubleshoot:

    • Choice of Base: The base is crucial for deprotonating the phenolic hydroxyl group.

      • Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are less likely to promote the E2 elimination of tert-butyl bromoacetate.

      • Strong bases (e.g., NaH, KOtBu): While effective at deprotonation, they can increase the rate of elimination, a common side reaction with sterically hindered alkyl halides. If using a strong base, it is crucial to add it at a low temperature (e.g., 0 °C) and monitor the reaction carefully.

    • Solvent Selection: The choice of solvent significantly impacts the reaction rate and selectivity.

      • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice as they solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which favors the desired SN2 reaction.[1]

      • Protic solvents (e.g., ethanol, water): These can solvate the phenoxide, reducing its nucleophilicity and slowing down the desired reaction. They can also promote C-alkylation as a side reaction.

    • Reaction Temperature:

      • Higher temperatures can favor the E2 elimination side reaction. It is generally recommended to start at room temperature and gently heat if the reaction is too slow. A typical range is 50-80 °C.[1]

    • Side Reactions:

      • E2 Elimination: Tert-butyl bromoacetate can undergo elimination in the presence of a strong base to form isobutylene and bromoacetate. Using a milder base and moderate temperatures can minimize this.

      • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Using polar aprotic solvents favors O-alkylation.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What is the best method?

  • Answer: Purification of this compound typically involves the following steps:

    • Work-up: After the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexane is typically used as the eluent. The polarity of the eluent system can be optimized using TLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the Boc protecting group?

    • A1: The Boc (tert-butyloxycarbonyl) group is used to protect the primary amine of tyramine. This prevents the amine from reacting with tert-butyl bromoacetate during the Williamson ether synthesis, ensuring that the alkylation occurs selectively on the phenolic hydroxyl group.

  • Q2: Can I use other alkylating agents besides tert-butyl bromoacetate?

    • A2: Yes, other alkylating agents can be used to introduce different ester groups. For example, ethyl bromoacetate could be used to synthesize the corresponding ethyl ester. However, the tert-butyl ester is often used as it can be selectively cleaved under acidic conditions without affecting other sensitive functional groups.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the N-Boc protection and the O-alkylation steps. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product.

  • Q4: What are the safety precautions I should take during this synthesis?

    • A4: Standard laboratory safety precautions should be followed. Tert-butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of O-Alkylation

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Base K₂CO₃NaHCs₂CO₃Stronger bases may increase reaction rate but also the risk of elimination side reactions. Cs₂CO₃ is often a good compromise for phenolic alkylations.
Solvent DMFAcetonitrileTHFPolar aprotic solvents like DMF and Acetonitrile generally give higher yields by favoring the SN2 reaction pathway.[1]
Temperature Room Temp.50 °C80 °CIncreasing temperature can increase the reaction rate but may also promote the E2 elimination side product, potentially lowering the overall yield of the desired ether.[1]
Yield (%) ModeratePotentially HigherPotentially Lower (due to side reactions)Yields are highly dependent on the specific combination of conditions. Optimization is key.

Note: The yields presented are qualitative and for comparative purposes. Actual yields will vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: N-Boc Protection of Tyramine

  • Dissolve tyramine in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the tyramine is consumed.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-tyramine, which can often be used in the next step without further purification.

Protocol 2: O-Alkylation of N-Boc-Tyramine

  • Dissolve N-Boc-tyramine in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl bromoacetate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the N-Boc-tyramine is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Alkylation Tyramine Tyramine N_Boc_Tyramine N-Boc-Tyramine Tyramine->N_Boc_Tyramine Final_Product This compound N_Boc_Tyramine->Final_Product Boc2O (Boc)₂O, Na₂CO₃ Dioxane/Water TBuBrAc tert-butyl bromoacetate, K₂CO₃, DMF Troubleshooting_Workflow Start Low Yield in O-Alkylation Step Check_Base Is the base appropriate? Start->Check_Base Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Sol_Strong_Base Consider a milder base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Sol_Strong_Base No (Too Strong) Sol_Weak_Base Consider a stronger base (e.g., NaH at 0°C) Check_Base->Sol_Weak_Base No (Too Weak) Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Sol_Solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile) Check_Solvent->Sol_Solvent No Check_Side_Rxns Are side reactions occurring? Check_Temp->Check_Side_Rxns Yes Sol_Temp_Low Increase temperature gradually (e.g., to 50-70°C) Check_Temp->Sol_Temp_Low No (Too Low) Sol_Temp_High Decrease temperature to reduce E2 elimination Check_Temp->Sol_Temp_High No (Too High) Sol_Side_Rxns Analyze crude product (NMR, MS) to identify side products and adjust conditions accordingly Check_Side_Rxns->Sol_Side_Rxns Yes End Yield Improved Check_Side_Rxns->End No Sol_Strong_Base->Check_Solvent Sol_Weak_Base->Check_Solvent Sol_Solvent->Check_Temp Sol_Temp_Low->Check_Side_Rxns Sol_Temp_High->Check_Side_Rxns Sol_Side_Rxns->End

References

Troubleshooting common side reactions in Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Troubleshooting Common Side Reactions and Issues

The primary challenge in the synthesis of this compound from 4-(2-aminoethyl)phenol (tyramine) and a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) is controlling the regioselectivity of the alkylation. The presence of two nucleophilic sites, the phenolic hydroxyl group (O-alkylation) and the primary amino group (N-alkylation), can lead to the formation of undesired side products.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a side product with a similar polarity to my desired product. What is it likely to be?

A1: The most common side product is the N-alkylated isomer, Tert-butyl 2-{[2-(4-hydroxyphenyl)ethyl]amino}acetate. This occurs when the alkylation happens on the nitrogen of the primary amine instead of the oxygen of the phenolic hydroxyl group. Di-alkylation, where both the amine and the hydroxyl group are alkylated, is also a possibility, especially if an excess of the alkylating agent is used.

Q2: How can I confirm whether I have the O-alkylated or N-alkylated product?

A2: NMR spectroscopy is the most definitive method to distinguish between the O- and N-alkylated isomers.[1][2][3]

  • ¹³C NMR: The chemical shift of the methylene carbon (-CH₂-) attached to the oxygen in the desired O-alkylated product will be significantly downfield (typically ~65-75 ppm) compared to the methylene carbon attached to the nitrogen in the N-alkylated product (typically ~40-50 ppm).[1]

  • ¹H NMR: The protons of the methylene group (-O-CH₂-COOtBu) in the O-alkylated product will appear as a singlet at around 4.5 ppm. In the N-alkylated product, the corresponding methylene protons (-NH-CH₂-COOtBu) will be further upfield.

  • HMBC: A ¹H-¹³C HMBC experiment can show the correlation between the methylene protons and the quaternary carbon of the tert-butyl group, confirming the connectivity.

Q3: What reaction conditions favor the desired O-alkylation over N-alkylation in a direct synthesis?

A3: To favor O-alkylation:

  • Base Selection: Use a relatively weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These bases are more effective at deprotonating the more acidic phenolic hydroxyl group over the less acidic primary amine. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) can deprotonate both sites, leading to a mixture of products.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is generally preferred.

  • Temperature: Lower reaction temperatures can enhance selectivity.

Q4: I am still getting a mixture of products. Is there a more robust method to ensure selective O-alkylation?

A4: Yes, a protecting group strategy is a highly effective approach.[5][6] This involves a three-step sequence:

  • Protect the Amino Group: The primary amino group of tyramine is selectively protected. A common method is the formation of an imine with benzaldehyde.[5][6]

  • Perform O-Alkylation: The alkylation reaction is then carried out on the protected tyramine. With the amino group masked, the alkylation will exclusively occur on the phenolic hydroxyl group.

  • Deprotection: The protecting group is then removed, typically by hydrolysis, to yield the pure O-alkylated product.

dot

Protecting_Group_Strategy Start Tyramine Protection Protect Amine (e.g., with Benzaldehyde) Start->Protection Step 1 Alkylation O-Alkylation with Tert-butyl bromoacetate Protection->Alkylation Step 2 Deprotection Deprotection (Hydrolysis) Alkylation->Deprotection Step 3 Final_Product Pure O-Alkylated Product Deprotection->Final_Product

Caption: Workflow for selective O-alkylation using a protecting group strategy.

Q5: My reaction is not going to completion, and I have a lot of unreacted tyramine. What should I do?

A5: This could be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the phenol.

  • Inactive Alkylating Agent: Tert-butyl bromoacetate can degrade over time. Use a fresh or properly stored reagent.

  • Reaction Time/Temperature: The reaction may require longer heating or a slightly elevated temperature to proceed to completion. Monitor by TLC until the starting material is consumed.

  • Moisture: Ensure anhydrous conditions, as water can quench the base and hydrolyze the alkylating agent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the two main synthetic strategies. Please note that yields are highly dependent on specific reaction conditions and purification efficiency.

ParameterDirect Alkylation (Strategy 1)Protected Alkylation (Strategy 2)
Starting Material 4-(2-aminoethyl)phenol (Tyramine)N-Benzylidene-4-(2-aminoethyl)phenol
Alkylating Agent Tert-butyl bromoacetateTert-butyl bromoacetate
Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Acetone, DMFAcetone, DMF
Temperature Room Temperature to 50°CRoom Temperature to 50°C
Typical Yield 40-60% (of desired product, may require extensive purification)>80% (overall yield after deprotection)
Major Side Products N-alkylated isomer, N,O-di-alkylated productMinimal side products from the alkylation step

Experimental Protocols

Protocol 1: Direct O-Alkylation (Without Protecting Group)
  • Reaction Setup: To a solution of 4-(2-aminoethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add tert-butyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-50°C and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the O-alkylated product from the N-alkylated and di-alkylated side products.

Protocol 2: Selective O-Alkylation (With Protecting Group)

Step A: Protection of the Amino Group

  • Dissolve 4-(2-aminoethyl)phenol (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to form the N-benzylidene imine.

  • Remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step B: O-Alkylation

  • Dissolve the crude imine from Step A in anhydrous acetone and add potassium carbonate (1.5 eq).

  • Add tert-butyl bromoacetate (1.1 eq) dropwise and stir the mixture at 40-50°C until the reaction is complete by TLC.

  • Filter the reaction mixture and concentrate the filtrate.

Step C: Deprotection

  • Dissolve the crude product from Step B in a mixture of THF and 1M HCl.

  • Stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography if necessary.

dot

Reaction_Pathways cluster_O_Alkylation Desired O-Alkylation cluster_N_Alkylation Side Reaction: N-Alkylation cluster_Di_Alkylation Side Reaction: Di-Alkylation Tyramine_O Tyramine Product_O This compound Tyramine_O->Product_O + Tert-butyl bromoacetate (Base) Tyramine_N Tyramine Product_N N-Alkylated Isomer Tyramine_N->Product_N + Tert-butyl bromoacetate (Base) Tyramine_Di Tyramine Product_Di N,O-Di-alkylated Product Tyramine_Di->Product_Di + 2 eq. Tert-butyl bromoacetate (Base)

Caption: Main reaction pathway and common side reactions in the synthesis.

References

Preventing the degradation of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term stability, it is recommended to store the compound at -20°C.[1] For short-term use, storage at 4°C is acceptable. The product should be kept in a cool, dry, and well-ventilated area.[2][3]

Q2: What type of container should I use for storage?

You should always store the compound in a tightly closed container to prevent exposure to moisture and air.[2][3] The original manufacturer's packaging is ideal.

Q3: What are the main degradation pathways for this compound?

The two primary degradation pathways are:

  • Acid-catalyzed hydrolysis of the tert-butyl ester group. Tert-butyl esters are stable under neutral and basic conditions but are sensitive to acids.[4] This reaction yields the corresponding carboxylic acid and an unstable t-butyl cation, which typically forms isobutene gas.[4][5][6]

  • Oxidation of the primary amine group . The primary amine can be oxidized by atmospheric oxygen or other oxidizing agents, leading to various impurities.[7][8]

Q4: What are the visible signs of degradation?

Visible signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the powder (indicating moisture absorption), or a change in odor.

Q5: Which substances are incompatible with this compound?

To ensure stability, avoid contact with the substances listed in the table below.

Incompatible Material/ConditionPotential Consequence
Strong Acids (e.g., HCl, H₂SO₄, TFA)Catalyzes the rapid hydrolysis of the tert-butyl ester.[4][9]
Strong Oxidizing Agents (e.g., peroxides, permanganates)Can lead to the oxidation of the primary amine group.
Heat Accelerates the rate of all degradation reactions.[10]
Moisture/Water Can facilitate hydrolysis, especially under acidic conditions.[4]
Strong Bases While the ester is relatively stable, strong bases can accelerate other potential reactions.

Troubleshooting Guide

Problem: A recent purity analysis (e.g., HPLC, LC-MS) of my stored compound shows a new, more polar impurity peak.

Possible Cause: This is likely the result of the hydrolysis of the tert-butyl ester group, forming the free carboxylic acid. Carboxylic acids are generally more polar than their corresponding esters.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound was not exposed to acidic conditions. Check for potential sources of acid contamination in the storage area or from shared lab equipment.

  • pH Check: If the compound was dissolved in a solution, check the pH. An acidic pH would confirm the likelihood of hydrolysis.

  • Analytical Confirmation: Use LC-MS to check if the mass of the impurity corresponds to the mass of the free carboxylic acid (M-56 Da, corresponding to the loss of the C₄H₈ fragment from the tert-butyl group).

  • Preventative Action: Ensure all future storage is in a tightly sealed container in a designated, dry, and cool environment, away from any acidic compounds. Consider storing under an inert atmosphere (e.g., Argon or Nitrogen).

Problem: The compound has developed a yellowish or brownish tint over time.

Possible Cause: Color change often indicates oxidation of the amine group or other complex degradation pathways. Aromatic amines, in particular, can be susceptible to air oxidation, forming colored impurities.

Troubleshooting Steps:

  • Check Storage Atmosphere: Was the container properly sealed? Prolonged exposure to air (oxygen) can cause oxidation.

  • Purity Analysis: Use HPLC with a UV-Vis detector or LC-MS to analyze the sample. Oxidative degradation can lead to a complex mixture of products.

  • Preventative Action: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. Store protected from light, as light can sometimes catalyze oxidation reactions.

Visualizing Degradation and Prevention

A logical workflow can help diagnose potential degradation issues.

start Suspected Degradation (e.g., Purity Drop, Color Change) check_visual Visual Inspection: - Color Change? - Clumping? start->check_visual check_analytical Perform Analytical Check (HPLC, LC-MS, TLC) check_visual->check_analytical Yes check_visual->check_analytical No impurity_polar New Polar Impurity (Earlier Elution in RP-HPLC) check_analytical->impurity_polar impurity_complex Multiple New Peaks / Discoloration check_analytical->impurity_complex cause_hydrolysis Likely Cause: Ester Hydrolysis impurity_polar->cause_hydrolysis Yes cause_oxidation Likely Cause: Amine Oxidation impurity_complex->cause_oxidation Yes action_hydrolysis Action: - Check for acid contamination - Ensure anhydrous storage - Store away from acids cause_hydrolysis->action_hydrolysis action_oxidation Action: - Store under inert gas (Ar, N2) - Protect from light - Ensure container is sealed cause_oxidation->action_oxidation

Caption: Troubleshooting workflow for suspected compound degradation.

The primary degradation pathways are summarized in the diagram below.

parent Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate hydrolysis_product [4-(2-amino-ethyl)-phenoxy]-acetic acid + Isobutylene parent->hydrolysis_product Acidic Conditions (e.g., H+, moisture) oxidation_product Oxidized Amine Products (e.g., Amine Oxides, Nitroso/Nitro compounds) parent->oxidation_product Oxidizing Conditions (e.g., O2, light, heat)

Caption: Primary degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a quick method to qualitatively assess the presence of impurities.

  • Materials:

    • TLC plates (Silica gel 60 F254)

    • Mobile Phase (Eluent): A starting point is Dichloromethane:Methanol (9:1 v/v) with 0.5% triethylamine (to keep the amine spot from tailing). This may require optimization.

    • Visualization: UV lamp (254 nm) and a ninhydrin stain solution.

  • Procedure:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., Dichloromethane or Methanol) to make a ~1 mg/mL solution.

    • Spot a small amount of the solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Once the solvent front nears the top, remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp. The parent compound should appear as one major spot.

    • Stain the plate with ninhydrin and gently heat. The primary amine will react to form a colored spot (typically purple/blue).

    • The presence of additional spots, particularly a more polar spot (lower Rf value) that is UV active but may or may not be ninhydrin positive, could indicate the hydrolyzed acid product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This provides quantitative data on the compound's purity.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Procedure:

    • Prepare a sample solution of the compound at approximately 0.5 mg/mL in a 50:50 mixture of Solvents A and B.

    • Set the column temperature (e.g., 30°C) and detector wavelength (e.g., 254 nm or 280 nm).

    • Run a gradient elution method, for example:

      • Start at 10% B for 2 minutes.

      • Ramp to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Inject the sample and record the chromatogram.

    • The main peak corresponds to the intact compound. Degradation products, such as the hydrolyzed acid, will typically elute earlier (are more polar) than the parent ester. Purity can be calculated based on the area percentage of the main peak.

References

Technical Support Center: Resolving Impurities in the NMR Spectrum of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities in the NMR spectrum of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate. The following information is designed to help identify and resolve common issues observed during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound, and what are the common starting materials?

A common and logical synthetic route involves a two-step process:

  • N-Boc Protection of Tyramine: Tyramine (4-(2-aminoethyl)phenol) is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine, yielding N-Boc-tyramine.

  • Williamson Ether Synthesis: The protected N-Boc-tyramine is then reacted with tert-butyl bromoacetate in the presence of a base to form the final product.

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Unidentified peaks in the aromatic region (typically 6.5-8.0 ppm) could be due to several factors:

  • Unreacted N-Boc-tyramine: If the Williamson ether synthesis did not go to completion, you would see the signals corresponding to the starting phenol.

  • Side products from the Williamson ether synthesis: C-alkylation of the phenol ring is a possible side reaction, leading to isomers with the acetate group attached directly to the aromatic ring.

  • Residual solvents: Aromatic solvents like toluene or benzene, if used in the workup, can appear in this region.

Q3: My ¹H NMR shows a singlet at around 1.4 ppm that integrates to more than 9 protons. What does this indicate?

The singlet at approximately 1.4 ppm corresponds to the nine protons of the tert-butyl group of the ester. If the integration is higher than expected, it could indicate the presence of other tert-butyl containing impurities, such as:

  • Di-tert-butyl dicarbonate (Boc₂O): If excess Boc₂O was used in the protection step and not fully removed.

  • tert-Butanol: A byproduct of the Boc protection reaction.

Q4: I am having trouble removing a greasy, non-polar impurity. What is a likely candidate and how can I remove it?

A common greasy impurity could be silicone grease from glassware joints. This typically appears as a broad singlet around 0 ppm in the ¹H NMR spectrum. It can usually be removed by careful column chromatography or by dissolving the sample in a suitable solvent and filtering through a plug of silica gel.

Troubleshooting Guides

Issue 1: Unexpected Signals in the Aliphatic Region (1.0 - 4.0 ppm)
Observed Signal Possible Cause Suggested Action
Broad singlet around 1.25 ppmtert-ButanolWash the crude product with water during workup. Can also be removed by high vacuum.
Singlet around 1.48 ppmDi-tert-butyl dicarbonate (Boc₂O)Can be removed by washing with a dilute base solution (e.g., 1M NaOH) during workup, or by column chromatography.
Triplet around 2.7 ppm and triplet around 3.3 ppmUnreacted N-Boc-tyramineOptimize the Williamson ether synthesis reaction conditions (e.g., increase reaction time, temperature, or amount of tert-butyl bromoacetate). Purify by column chromatography.
Complex multipletsResidual solvents (e.g., ethyl acetate, diethyl ether)Ensure the product is thoroughly dried under high vacuum.
Issue 2: Unexpected Signals in the Aromatic Region (6.5 - 7.5 ppm)
Observed Signal Possible Cause Suggested Action
AA'BB' system different from the productUnreacted N-Boc-tyramineOptimize reaction conditions for the Williamson ether synthesis. Purify by column chromatography.
Complex aromatic signalsC-alkylation side productsOptimize the choice of base and solvent for the Williamson ether synthesis to favor O-alkylation. Purification by preparative HPLC may be necessary.
Sharp singlets or multipletsAromatic solvent residue (e.g., toluene, benzene)Ensure complete removal of solvents under high vacuum. Consider using non-aromatic solvents for chromatography.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities
Compound/Impurity Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Product tert-Butyl (ester)~1.45s9H
-CH₂-CH₂-NHBoc~2.75t2H
-CH₂-CH₂-NHBoc~3.35q2H
-O-CH₂-COO-~4.50s2H
Aromatic CH~6.85d2H
Aromatic CH~7.15d2H
NH-Boc~4.90t (broad)1H
tert-Butyl (Boc)~1.40s9H
N-Boc-tyramine -CH₂-CH₂-NHBoc~2.70t2H
-CH₂-CH₂-NHBoc~3.30q2H
Aromatic CH~6.75d2H
Aromatic CH~7.05d2H
Phenolic OHVariables (broad)1H
tert-Butyl (Boc)~1.40s9H
tert-Butyl bromoacetate -CH₂-Br~3.80s2H
tert-Butyl~1.50s9H
tert-Butanol tert-Butyl~1.25s9H
-OHVariables (broad)1H
Di-tert-butyl dicarbonate tert-Butyl~1.48s18H
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm)
tert-Butyl (ester) -C(CH₃)₃~28.0
tert-Butyl (ester) -C(CH₃)₃~81.5
-CH₂-CH₂-NHBoc~35.0
-CH₂-CH₂-NHBoc~42.0
-O-CH₂-COO-~65.5
Aromatic C-H~114.5
Aromatic C-H~130.0
Aromatic C-CH₂~131.0
Aromatic C-O~157.0
-COO-~168.0
NH-Boc -C(CH₃)₃~28.5
NH-Boc -C(CH₃)₃~79.0
NH-Boc -C=O~156.0

Experimental Protocols

Protocol 1: Synthesis of N-Boc-tyramine
  • Dissolve tyramine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-tyramine.

Protocol 2: Synthesis of this compound
  • Dissolve N-Boc-tyramine in a polar aprotic solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add tert-butyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Impurity_Resolution_Workflow start Obtain NMR Spectrum of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate check_impurities Are there unexpected peaks? start->check_impurities pure_product Pure Product check_impurities->pure_product No identify_region Identify Region of Impurity Peaks (Aliphatic vs. Aromatic) check_impurities->identify_region Yes aliphatic_impurities Analyze Aliphatic Region (1.0 - 4.0 ppm) identify_region->aliphatic_impurities Aliphatic aromatic_impurities Analyze Aromatic Region (6.5 - 7.5 ppm) identify_region->aromatic_impurities Aromatic compare_table1 Compare with Table 1: Predicted Chemical Shifts aliphatic_impurities->compare_table1 aromatic_impurities->compare_table1 troubleshoot_aliphatic Consult Troubleshooting Guide: Issue 1 compare_table1->troubleshoot_aliphatic troubleshoot_aromatic Consult Troubleshooting Guide: Issue 2 compare_table1->troubleshoot_aromatic purification Select Purification Method troubleshoot_aliphatic->purification troubleshoot_aromatic->purification column_chromatography Column Chromatography purification->column_chromatography recrystallization Recrystallization purification->recrystallization acid_base_wash Acid/Base Wash purification->acid_base_wash re_evaluate Obtain NMR of Purified Product column_chromatography->re_evaluate recrystallization->re_evaluate acid_base_wash->re_evaluate re_evaluate->check_impurities

Caption: Workflow for NMR impurity identification and resolution.

Synthesis_Pathway Tyramine Tyramine (4-(2-aminoethyl)phenol) NBocTyramine N-Boc-tyramine Tyramine->NBocTyramine  N-Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) NaOH, Dioxane/H₂O Product This compound NBocTyramine->Product  Williamson Ether Synthesis tBuBrAc tert-Butyl bromoacetate K₂CO₃, Acetone

Caption: Synthetic pathway for the target molecule.

Strategies to enhance the solubility of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solubility Enhancement for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for selecting a suitable organic solvent for this compound?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1][2] this compound has both polar (amino and ester groups) and non-polar (tert-butyl group and aromatic ring) functionalities. Therefore, solvents with intermediate polarity, or a mixture of polar and non-polar solvents, are often a good starting point. Solvents such as acetonitrile, tetrahydrofuran (THF), and ethyl acetate may be suitable. It is recommended to perform a preliminary screening with a range of solvents of varying polarities.

Q2: How does temperature affect the solubility of this compound?

A2: For most solid organic compounds, solubility in organic solvents increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. If you are experiencing poor solubility, gently heating the mixture while stirring can significantly improve the dissolution rate and the amount of compound that can be dissolved. However, be cautious of potential degradation of the compound at elevated temperatures.

Q3: Can salt formation be used to enhance the solubility of this compound in organic solvents?

A3: Yes, salt formation is a common and effective strategy for modifying the solubility of ionizable compounds.[5][6] this compound has a basic amino group that can react with an acid to form a salt. The resulting salt will have different physicochemical properties, including solubility, compared to the free base. For example, forming a hydrochloride or a mesylate salt could enhance solubility in more polar organic solvents.[6] A general guideline is that for a stable salt to form, the pKa of the acid used should be at least 2 units lower than the pKa of the basic drug.[5][6]

Q4: What is the role of co-solvents in improving solubility?

A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute.[4] For a compound like this compound with mixed polarity, a co-solvent system can be highly effective. For instance, adding a polar solvent like methanol or ethanol to a less polar solvent like dichloromethane or toluene can create a solvent mixture with an optimal polarity to dissolve the compound. This technique works by reducing the interfacial tension between the solute and the solvent.[4]

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen organic solvent.

This troubleshooting guide will walk you through a systematic approach to address solubility challenges.

G start Start: Solubility Issue solvent_selection Step 1: Re-evaluate Solvent Choice 'Like dissolves like' start->solvent_selection temperature Step 2: Apply Gentle Heating solvent_selection->temperature Still insoluble success Success: Compound Dissolved solvent_selection->success Soluble co_solvent Step 3: Introduce a Co-solvent temperature->co_solvent Still insoluble temperature->success Soluble salt_formation Step 4: Consider Salt Formation co_solvent->salt_formation Still insoluble co_solvent->success Soluble salt_formation->success Soluble fail Further Assistance Required salt_formation->fail Still insoluble

Caption: A troubleshooting workflow for addressing solubility issues.

Data Presentation

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Hexane0.125< 0.1Insoluble
Toluene2.4251.5Sparingly soluble
Dichloromethane3.1255.2Moderately soluble
Ethyl Acetate4.42510.8Soluble
Acetonitrile5.82515.3Freely soluble
Methanol5.12525.0Very soluble
Water10.225< 0.1Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols

Protocol 1: Determination of Solubility by the Shake-Flask Method

This protocol describes a standard method for determining the solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

  • Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: In-situ Salt Formation to Enhance Solubility

This protocol outlines the steps for forming a salt of this compound to improve its solubility.

  • Dissolution of Free Base: Suspend a known amount of this compound in the desired organic solvent.

  • Acid Addition: While stirring, add a stoichiometric equivalent of a suitable acid (e.g., hydrochloric acid in an organic solvent, or methanesulfonic acid) dropwise to the suspension.

  • Observation: Continue stirring and observe for the dissolution of the solid. The formation of the salt often leads to a clear solution.

  • Isolation (Optional): If a stable solid salt is desired, it can be isolated by removing the solvent under reduced pressure or by inducing precipitation with an anti-solvent.

  • Solubility Determination: The solubility of the newly formed salt can then be determined using Protocol 1.

Visualizations

G compound This compound (Free Base, Poorly Soluble) reaction Proton Transfer compound->reaction acid + Acid (e.g., HCl) acid->reaction salt Ammonium Salt Form (More Polar, Potentially More Soluble) reaction->salt

Caption: The process of salt formation to enhance solubility.

References

Overcoming challenges in the scale-up synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • N-protection: The primary amino group of the starting material, tyramine (4-(2-aminoethyl)phenol), is protected, typically with a tert-butoxycarbonyl (Boc) group.

  • O-alkylation: The N-protected tyramine undergoes a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated using tert-butyl bromoacetate.

  • N-deprotection: The Boc group is selectively removed to yield the final product.

Q2: Why is N-protection of tyramine necessary?

A2: The amino group of tyramine is nucleophilic and can compete with the phenolic hydroxyl group in the subsequent O-alkylation step. Protecting the amine prevents side reactions, such as N-alkylation, and ensures the desired O-alkylation occurs.

Q3: What are the critical parameters for the Williamson ether synthesis step?

A3: Key parameters for the O-alkylation include the choice of base, solvent, and reaction temperature. A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing hydrolysis of the ester. Aprotic polar solvents like DMF or acetonitrile are often used to facilitate the S(_N)2 reaction. Temperature control is crucial to minimize side reactions.

Q4: How can I selectively deprotect the N-Boc group without cleaving the tert-butyl ester?

A4: Selective deprotection is a significant challenge as both groups are acid-labile. Mild acidic conditions are generally required. Reagents like trifluoroacetic acid (TFA) in dichloromethane at low temperatures, or milder acids such as formic acid or specific Lewis acids, can be employed. Careful monitoring of the reaction progress is essential to prevent the loss of the tert-butyl ester.

Q5: What are the common impurities observed in the final product?

A5: Common impurities can include unreacted starting materials, N-alkylated byproducts, di-alkylated products, and byproducts from the decomposition of the tert-butyl ester or protecting group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-protection step Incomplete reaction; Inefficient base.Ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) in a suitable solvent (e.g., dichloromethane, THF). Monitor the reaction by TLC or LC-MS to confirm completion.
Decomposition of Boc-anhydride.Use fresh di-tert-butyl dicarbonate (Boc(_2)O) and add it portion-wise to the reaction mixture.
Formation of N-alkylated byproduct in O-alkylation Incomplete N-protection.Ensure the N-protection step has gone to completion before proceeding to O-alkylation. Purify the N-protected intermediate if necessary.
Low yield in O-alkylation (Williamson ether synthesis) Weak base; Inappropriate solvent.Use a suitable base such as potassium carbonate or sodium hydride to ensure complete deprotonation of the phenol.[1][2] Employ a polar aprotic solvent like DMF or acetonitrile.[1]
Side reaction (elimination).While tert-butyl bromoacetate is a primary halide, which favors substitution, ensure the reaction temperature is not excessively high to minimize any potential elimination side reactions.
Cleavage of tert-butyl ester during N-deprotection Acidic conditions are too harsh.Use milder acidic conditions for Boc removal. Titrate the amount of acid (e.g., TFA) and maintain a low reaction temperature (0 °C). Consider alternative deprotection methods that are known to be selective.[3]
Difficulty in purifying the final product Presence of closely related impurities.Employ flash column chromatography with a carefully selected solvent system. Consider purification via salt formation and recrystallization. For large-scale purification, preparative HPLC may be necessary.
Product is an oil and difficult to handle.If the free base is an oil, consider converting it to a stable crystalline salt (e.g., hydrochloride) for easier handling and purification.

Experimental Protocols

Protocol 1: N-Boc Protection of Tyramine
  • Dissolve tyramine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc(_2)O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected tyramine.

Protocol 2: O-Alkylation of N-Boc-Tyramine
  • Dissolve N-Boc-tyramine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.[4]

  • Heat the reaction to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected intermediate (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-2 hours).

  • Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Visualizations

Synthesis_Pathway cluster_0 Tyramine Tyramine N_Boc_Tyramine N-Boc-Tyramine Tyramine->N_Boc_Tyramine Boc2O, Et3N DCM Product_Protected N-Boc-Protected Product Alkylation O-Alkylation (Williamson Ether Synthesis) Product This compound Product_Protected->Product TFA, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify problematic step (TLC/LC-MS analysis) Start->Check_Step Protection N-Protection Issue Check_Step->Protection Step 1 Alkylation O-Alkylation Issue Check_Step->Alkylation Step 2 Deprotection N-Deprotection Issue Check_Step->Deprotection Step 3 Purification Purification Issue Check_Step->Purification Final Product Sol_Protection Verify Boc2O quality. Optimize base/solvent. Protection->Sol_Protection Sol_Alkylation Check base strength. Use polar aprotic solvent. Control temperature. Alkylation->Sol_Alkylation Sol_Deprotection Use milder acid conditions. Titrate acid at low temp. Deprotection->Sol_Deprotection Sol_Purification Optimize chromatography. Consider salt formation. Purification->Sol_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Logical_Relationships cluster_alkylation O-Alkylation Step cluster_deprotection N-Deprotection Step Base_Strength Base Strength Yield Yield & Purity Base_Strength->Yield Solvent_Polarity Solvent Polarity Solvent_Polarity->Yield Temperature Temperature Temperature->Yield optimization needed Acid_Strength Acid Strength Selectivity Selectivity (N-Boc vs. t-Butyl ester) Acid_Strength->Selectivity Reaction_Time Reaction Time Reaction_Time->Selectivity

Caption: Key parameter relationships affecting reaction outcomes.

References

Identifying and removing byproducts from Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate. The information is designed to help identify and remove common byproducts and impurities encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a protected 4-(2-amino-ethyl)-phenol (like N-Boc-tyramine) to form a phenoxide, which then acts as a nucleophile to displace a halide from tert-butyl haloacetate (e.g., tert-butyl bromoacetate)[1][2].

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are typically:

  • A protected derivative of tyramine, such as N-Boc-4-(2-aminoethyl)phenol, to prevent the amino group from interfering with the reaction.

  • A tert-butyl haloacetate, most commonly tert-butyl bromoacetate or tert-butyl chloroacetate.

  • A suitable base to deprotonate the phenolic hydroxyl group.

  • An appropriate solvent.

Q3: What are the most common byproducts in this reaction?

A3: The primary byproducts in the Williamson ether synthesis of this compound include:

  • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. This can lead to the formation of isomers where the tert-butyl acetate group is attached to the benzene ring instead of the phenolic oxygen.

  • Elimination products: If the reaction conditions are not optimized, an E2 elimination reaction can compete with the desired SN2 substitution, especially if there is any steric hindrance[1][2].

  • Unreacted starting materials: Incomplete reactions can leave residual protected tyramine or tert-butyl haloacetate.

  • Byproducts from deprotection: If a Boc protecting group is used, byproducts can form during the acidic deprotection step if scavengers are not used to trap the resulting tert-butyl cation[3].

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized[4]. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low to no product formation 1. Incomplete deprotonation of the phenol. 2. Low reactivity of the alkyl halide. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 2. Use a more reactive alkyl halide (e.g., tert-butyl bromoacetate instead of tert-butyl chloroacetate). 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant amount of C-alkylation byproduct The solvent used favors C-alkylation.Switch to a polar aprotic solvent such as DMF or acetonitrile, which is known to favor O-alkylation.
Presence of elimination byproducts The reaction temperature is too high, or a sterically hindered base is used.Lower the reaction temperature. Ensure the use of a non-hindered base.
Difficulty in removing unreacted starting materials Inefficient extraction or purification.Optimize the pH during aqueous workup to ensure the separation of acidic, basic, and neutral components. For purification, employ column chromatography with a suitable solvent gradient.
Product decomposes during purification The product may be sensitive to prolonged heat or acidic/basic conditions on silica gel.Use a neutral purification technique if possible. If using column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent. Avoid excessive heating during solvent evaporation.

Experimental Protocols

Representative Synthesis of N-Boc-Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

This protocol is a representative example based on the principles of Williamson ether synthesis.

Materials:

  • N-Boc-4-(2-aminoethyl)phenol

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-(2-aminoethyl)phenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl bromoacetate dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude N-Boc-Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Boc-Deprotection

Materials:

  • Purified N-Boc-Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (as a scavenger)[3]

Procedure:

  • Dissolve the N-Boc protected compound in a mixture of DCM and a small amount of anisole.

  • Add TFA dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • Extract the product, dry the organic layer, and concentrate to obtain the final this compound.

Data Presentation

Parameter Condition A (Example) Condition B (Example) Expected Outcome
Base K₂CO₃NaHHigher yield with NaH due to more complete deprotonation.
Solvent EthanolDMFHigher O/C alkylation ratio with DMF.
Temperature 80°C50°CReduced elimination byproducts at 50°C.

Visualizations

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediates & Byproducts cluster_3 Final Product N-Boc-Tyramine N-Boc-Tyramine Williamson_Ether_Synthesis Williamson Ether Synthesis (SN2) N-Boc-Tyramine->Williamson_Ether_Synthesis t-Bu-Bromoacetate t-Bu-Bromoacetate t-Bu-Bromoacetate->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis N-Boc-Product N-Boc Protected Product Williamson_Ether_Synthesis->N-Boc-Product C_Alkylation C-Alkylation Byproduct Williamson_Ether_Synthesis->C_Alkylation Elimination Elimination Byproduct Williamson_Ether_Synthesis->Elimination Deprotection Deprotection (Acid) N-Boc-Product->Deprotection Final_Product Tert-butyl [4-(2-amino-ethyl)- phenoxy]-acetate Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Reaction_Complete Reaction Complete? Start->Reaction_Complete Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Reaction_Complete->Analyze_Crude Yes Optimize_Reaction Optimize Reaction Conditions (Base, Solvent, Temp) Reaction_Complete->Optimize_Reaction No Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts Unreacted_SM Unreacted Starting Material Identify_Byproducts->Unreacted_SM Starting Material C_Alkylation C-Alkylation Identify_Byproducts->C_Alkylation Isomer Elimination Elimination Identify_Byproducts->Elimination Alkene Purification Purification (Column Chromatography) Identify_Byproducts->Purification Minor Impurities Unreacted_SM->Optimize_Reaction C_Alkylation->Optimize_Reaction Elimination->Optimize_Reaction Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for identifying and addressing reaction byproducts.

References

Method for the deprotection of the tert-butyl group in Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of the tert-butyl group from tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the deprotection of the tert-butyl ester in my compound?

A1: The most widely used and robust method for the cleavage of tert-butyl esters is treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This method is effective due to TFA's strong acidity, its ability to dissolve a wide range of organic compounds, and the volatility of the byproducts, which simplifies purification.[1] The reaction is typically performed in a co-solvent such as dichloromethane (DCM).[2]

Q2: What is the underlying mechanism of TFA-mediated tert-butyl ester deprotection?

A2: The deprotection proceeds via an acid-catalyzed elimination mechanism (A-1 type).[1] The process begins with the protonation of the carbonyl oxygen of the ester by TFA, which enhances the electrophilicity of the carbonyl carbon. This facilitates the cleavage of the carbon-oxygen bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[1][3] The tert-butyl cation is then typically neutralized by deprotonation to form the volatile isobutylene gas.[1][4]

Q3: Are there alternative, milder methods for this deprotection?

A3: Yes, several milder alternatives to TFA exist. Aqueous phosphoric acid is an effective, environmentally friendly, and mild reagent for the deprotection of tert-butyl esters.[5][6] Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can also be employed for chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-sensitive groups.[7][8][9][10] Another approach involves using cerium(III) chloride heptahydrate and sodium iodide in acetonitrile.[11][12] For thermally stable compounds, reagent-free thermal deprotection in a continuous plug flow reactor at high temperatures (120-240°C) is also a possibility.[13]

Q4: My starting material contains other acid-sensitive functional groups. How can I achieve selective deprotection of the tert-butyl ester?

A4: Achieving selectivity can be challenging. While TFA is generally selective for tert-butyl esters over many other protecting groups, very acid-labile groups may also be cleaved. Using milder conditions, such as lower TFA concentrations or shorter reaction times, can sometimes improve selectivity.[2] Alternatively, employing Lewis acid conditions, like with ZnBr₂, has been shown to selectively cleave tert-butyl esters in the presence of certain other acid-labile protecting groups.[7][8][9][10] Careful selection of the deprotection method and optimization of reaction conditions are crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient amount or concentration of acid.[2][14]- Reaction time is too short.[2]- Reaction temperature is too low.[2][14]- Steric hindrance around the ester group.[2]- Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA.[15][16]- Extend the reaction time (e.g., from 1-4 hours to overnight), monitoring by TLC or LC-MS.[2]- Gently warm the reaction to 40°C, but be cautious of potential side reactions.[2]- For highly hindered substrates, more forcing conditions (higher temperature, longer time) may be necessary.[2]
Formation of Side Products - Alkylation of nucleophilic groups by the reactive tert-butyl cation intermediate.[1][2][14]- Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS, 2.5-5%) or water.[2][15]
Difficulty Removing Excess TFA - TFA has a relatively high boiling point and can form salts with the product amine.- After initial evaporation, perform co-evaporation with a solvent like toluene or ether to azeotropically remove residual TFA.[2][15]
Product is an Oil Instead of a Solid - The product may be isolated as a TFA salt, which can be oily.[17]- If the free amine is desired and stable to basic conditions, perform a basic work-up with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[15][18]- Alternatively, using 4M HCl in dioxane for deprotection often yields a crystalline HCl salt.[17]
Product Degradation - The substrate or product is sensitive to the strongly acidic conditions of TFA.- Switch to a milder deprotection method, such as aqueous phosphoric acid or a Lewis acid like ZnBr₂.[5][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various tert-butyl ester deprotection methods. Note that yields are substrate-dependent and these values should serve as a general guideline.

Reagent Solvent Temperature Reaction Time Typical Yield Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.30 min - 4 hoursHigh20-50% TFA in DCM is common. Neat TFA can also be used.[15][16]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1 - 4 hoursHighA classic and effective method.[19]
Formic Acid-50 - 60°C1 - 3 hours>90%Milder than TFA, useful for sensitive substrates.[19]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.Several hours - 24 hGoodA Lewis acid approach that can offer different selectivity.[8][19]
Aqueous Phosphoric Acid-Room Temp.-HighA mild and environmentally benign option.[5]
"Magic Blue" / TriethylsilaneDichloromethane (DCM)Room Temp.~40 min~95%A mild, radical cation-mediated deprotection.[19]
Thermal (Reagent-free)Protic Solvents120 - 240°C15 - 40 minGood to HighRequires a continuous flow reactor.[13]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Preparation : Dissolve the this compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.[15]

  • Cooling : Cool the solution to 0°C using an ice bath.[15]

  • TFA Addition : Slowly add an equal volume of TFA to the stirred solution (for a 1:1 v/v mixture).[3] If side reactions are a concern, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[2]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours.[2]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][15]

  • Work-up :

    • For TFA salt isolation : Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue multiple times with toluene.[2][3]

    • For free amine isolation : After evaporation of the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[15]

  • Purification : Purify the product as required, for example, by column chromatography or recrystallization.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
  • Preparation : Dissolve the this compound in DCM in a round-bottom flask.

  • Reagent Addition : Add zinc bromide (1.5 - 2.0 equivalents) to the solution and stir the resulting suspension at room temperature.[19]

  • Reaction : Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.[8][19]

  • Quenching : Upon completion, quench the reaction by adding water.[19]

  • Work-up : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product as necessary.

Workflow and Logic Diagrams

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with tert-butyl ester Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C (for TFA method) Dissolve->Cool Add_Scavenger Add Scavenger (e.g., TIS, optional) Dissolve->Add_Scavenger Add_Reagent Add Deprotection Reagent (e.g., TFA or ZnBr₂) Cool->Add_Reagent Stir Stir at RT Add_Reagent->Stir Add_Scavenger->Add_Reagent Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Evaporate Evaporate Solvent & Excess Reagent Monitor->Evaporate Reaction Complete Workup_Choice Isolate Salt or Free Amine? Evaporate->Workup_Choice Basic_Workup Basic Wash (e.g., NaHCO₃) Workup_Choice->Basic_Workup Free Amine Purify Purify Product Workup_Choice->Purify Salt Extraction Extraction & Dry Basic_Workup->Extraction Extraction->Purify End Final Product: Carboxylic Acid Purify->End

Caption: General experimental workflow for the deprotection of a tert-butyl ester.

Troubleshooting_Logic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_purity Solutions for Impurity Start Experiment Start Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Product Pure? Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Success Successful Deprotection Check_Purity->Success Yes Side_Products Side Products Formed Check_Purity->Side_Products No Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Acid Increase Acid Conc. Incomplete->Increase_Acid Add_Scavenger Add Scavenger (TIS) Side_Products->Add_Scavenger Change_Method Use Milder Method (e.g., ZnBr₂) Side_Products->Change_Method

References

Technical Support Center: Optimizing HPLC Analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: For initial analysis, a reversed-phase HPLC method is recommended. Based on the structure of the analyte (containing an aromatic ring, an amino group, and a tert-butyl ester), a C18 column is a suitable choice.[1] A gradient elution with a mobile phase consisting of acetonitrile and water (or a suitable buffer) is generally effective for separating compounds with varying polarities.[2]

Q2: What is the importance of mobile phase pH in the analysis of this compound?

A2: The mobile phase pH is a critical parameter due to the presence of the primary amine group. The pH will influence the ionization state of the amine, which in turn affects retention time and peak shape.[3] At a pH below the pKa of the amino group, it will be protonated, leading to more polar character and potentially earlier elution in reversed-phase chromatography. Controlling the pH with a buffer is crucial for reproducible results.

Q3: Is derivatization necessary for the detection of this compound?

A3: Derivatization is often employed for amines to enhance detection, especially for fluorescence.[4][5] However, this compound possesses a chromophore (the aromatic ring) that should allow for UV detection, typically around 260 nm.[2] Therefore, derivatization is not strictly necessary for initial method development with UV detection but can be considered if higher sensitivity is required.

Q4: What are the potential stability issues for this compound during HPLC analysis?

A4: The tert-butyl ester group is susceptible to hydrolysis under acidic conditions.[6][7][8] Therefore, prolonged exposure to highly acidic mobile phases should be avoided. If acidic conditions are necessary for chromatographic reasons, it is advisable to prepare fresh mobile phase solutions and minimize sample residence time in the autosampler. Neutral to slightly basic conditions are generally more favorable for the stability of the tert-butyl ester.[7]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

  • Q: My chromatogram shows significant peak tailing for the analyte. What are the likely causes and how can I fix it?

    • A: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the protonated amine group and residual silanol groups on the silica-based stationary phase.[3]

      Solutions:

      • Mobile Phase pH Adjustment: Operate at a lower pH (e.g., 2.5-3.5) to ensure the silanol groups are not ionized. Alternatively, using a higher pH (e.g., >8) can deprotonate the analyte, but ensure your column is stable at high pH.

      • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

      • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more dilute sample.

Problem 2: Inconsistent Retention Times

  • Q: The retention time of my analyte is shifting between injections. What could be causing this variability?

    • A: Fluctuating retention times can stem from several factors related to the mobile phase, column, or HPLC system.

      Solutions:

      • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to retention shifts. If using a buffer, ensure its concentration is sufficient to maintain a stable pH.[9]

      • Column Equilibration: Make sure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

      • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]

      • Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Leaks or air bubbles in the system can cause variability.

Problem 3: No or Low Analyte Peak

  • Q: I am not observing the expected peak for my analyte, or the peak is very small. What should I investigate?

    • A: This could be due to a variety of issues ranging from sample preparation to detector settings.

      Solutions:

      • Sample Degradation: As mentioned, the tert-butyl ester can be labile. Ensure your sample and mobile phase are not overly acidic.[6][7] Prepare samples fresh if possible.

      • Incorrect Wavelength: Verify that the UV detector is set to an appropriate wavelength for the analyte (e.g., around 260 nm).

      • Sample Preparation: Review your sample preparation procedure. Ensure the analyte is fully dissolved in a solvent compatible with the mobile phase. Solid-phase extraction (SPE) can be used to clean up complex samples and concentrate the analyte.[10]

      • Injection Issues: Check the autosampler for proper injection volume and ensure there are no blockages in the injector or sample loop.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
3.08.51.8
5.07.22.5
7.06.81.5

Note: Data is illustrative and will vary based on specific column and mobile phase composition.

Table 2: Influence of Acetonitrile Concentration on Retention Time

% Acetonitrile (Isocratic)Retention Time (min)
30%15.2
40%9.8
50%6.1

Note: Data is illustrative and assumes a constant buffer concentration.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This method provides a starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the standard solution with the initial mobile phase composition.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[4]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution & Dilution) Filtration Filtration (0.45 µm) SamplePrep->Filtration MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) Injection Injection MobilePhasePrep->Injection Filtration->Injection Column HPLC Column (C18) Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Integration->Report Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckpH Is mobile phase pH controlled? Start->CheckpH AdjustpH Adjust pH with buffer (e.g., 0.1% Formic Acid) CheckpH->AdjustpH No CheckColumn Is a base-deactivated column being used? CheckpH->CheckColumn Yes GoodPeak Good Peak Shape AdjustpH->GoodPeak ChangeColumn Switch to end-capped or base-deactivated column CheckColumn->ChangeColumn No CheckConcentration Is sample concentration too high? CheckColumn->CheckConcentration Yes ChangeColumn->GoodPeak DiluteSample Dilute sample and reinject CheckConcentration->DiluteSample Yes CheckConcentration->GoodPeak No DiluteSample->GoodPeak

References

Validation & Comparative

A Comparative Guide to Antibody-Drug Conjugate Linkers: Evaluating Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, a potentially novel linker, with established linker technologies. Due to the limited publicly available data on this compound's performance in ADCs, its properties are inferred based on its chemical structure for the purpose of this comparison.

At a Glance: Linker Technology Comparison

The choice between linker types is a pivotal decision in ADC design, with each class offering distinct advantages and disadvantages. This comparison focuses on the inferred properties of this compound against two major classes of linkers: cleavable and non-cleavable, as well as the impact of hydrophilicity.

FeatureThis compound (Inferred)Cleavable Linkers (e.g., Val-Cit-PABC)Non-Cleavable Linkers (e.g., SMCC)Hydrophilic Linkers (e.g., PEG-based)
Release Mechanism Likely non-cleavable; payload release upon lysosomal degradation of the antibody.Cleavage by specific triggers (e.g., enzymes, pH) in the tumor microenvironment or within the cell.[1]Lysosomal degradation of the antibody following internalization.[2][3]Does not dictate release but modifies properties of cleavable or non-cleavable linkers.
Payload Release Form Payload attached to an amino acid residue from the antibody.Unmodified or near-unmodified payload.[1]Payload attached to an amino acid residue from the antibody.[3]Dependent on the base linker type.
Bystander Effect Likely lower, as the released payload-amino acid complex is often less membrane-permeable.Generally higher, as the released payload can be membrane-permeable.Generally lower, as the released payload-amino acid complex is often less membrane-permeable.[1]Can be modulated based on the overall linker-payload design.
Plasma Stability Expected to be high due to the stable phenoxy-acetate bond.Can be variable depending on the cleavage trigger; Val-Cit is generally stable.[4][5]Generally higher due to the lack of a specific cleavage site.[1][3]Generally high; can protect the linker from degradation.[6][]
Off-Target Toxicity Potentially lower due to high plasma stability.Potentially higher if premature cleavage occurs.[1]Generally lower due to higher plasma stability.[3][8]Can be reduced by shielding the payload and improving pharmacokinetics.[9][10]
Hydrophilicity Moderate; the phenoxy-acetate moiety may confer some hydrophilic character.Can be modulated; peptide linkers can be designed with varying hydrophilicity.[11]Generally hydrophobic, though hydrophilic variants are being developed.[12]High; significantly improves solubility and reduces aggregation.[6][8][13]
Examples of ADCs N/AAdcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)[1]Kadcyla® (ado-trastuzumab emtansine), Blenrep® (belantamab mafodotin)[1]Trodelvy® and Zynlonta® utilize PEGylated linkers.[8]

In-Depth Linker Analysis

This compound: A Structural Perspective

The structure of this compound suggests it functions as a non-cleavable linker. The phenoxy-acetate core is anticipated to be stable in circulation. The aminoethyl group provides a conjugation point to the antibody, while the tert-butyl ester is a protecting group for a carboxylic acid that would be used to attach the payload. The ether and acetate components may provide a degree of hydrophilicity, potentially aiding in solubility and reducing aggregation, a common challenge with hydrophobic payloads.[9]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to release their payload in response to specific conditions within the tumor microenvironment or inside cancer cells.[1] The most common types are:

  • Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][5]

  • pH-Sensitive Linkers: Hydrazone-based linkers are a key example, designed to be stable at the physiological pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[8][11]

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[1]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer superior plasma stability because they lack a specific trigger for cleavage.[8][][15] The payload is released as a conjugate with the linker and an amino acid residue after the entire ADC is internalized and the antibody is degraded within the lysosome.[2][3] This generally leads to a lower risk of off-target toxicity but may also result in a reduced bystander effect.[1]

The Role of Hydrophilicity: PEG-Based Linkers

Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and faster clearance.[9] Incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG), into the linker design can mitigate these issues.[6][][8] PEG linkers can improve the pharmacokinetic profile, allow for higher drug-to-antibody ratios (DARs), and shield the payload from premature degradation.[6][16]

Quantitative Performance Data: A Comparative Overview

Direct experimental data for this compound is not available in the public domain. The following tables summarize representative data for established linker technologies to provide a basis for comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC₅₀) measures the potency of an ADC against cancer cell lines, with lower values indicating higher potency.

Linker TypePayloadTarget Cell LineIC₅₀ (pM)Reference
Val-Cit (Cleavable)MMAEHER2+61[11]
Val-Ala (Cleavable)MMAEHER2+92[11]
Sulfatase-CleavableMMAEHER2+61 - 111[11]
Non-CleavableMMAFCD30+16[17]
PEG-based (Cleavable)MMAECD30+16 - 34[17]

Note: IC₅₀ values are highly dependent on the specific antibody, payload, DAR, and cell line used.

Table 2: In Vivo Plasma Stability and Pharmacokinetics

Linker stability is crucial for preventing premature payload release and associated off-target toxicity. Pharmacokinetic (PK) parameters help to understand the distribution and clearance of ADCs.

Linker TypeADCSpeciesIn vivo Half-lifeKey FindingReference
Val-Cit-PABC (Cleavable)Site-specific ADCMouseVariableSusceptible to cleavage by mouse carboxylesterase Ces1C.[5][11][18]
SMCC (Non-cleavable)Trastuzumab-MCC-DM1 (Kadcyla®)HumanGenerally longer half-life compared to cleavable linker ADCs.High stability in circulation.[1]
PEG-basedPendant PEG-DM1 ADCMouseSlower clearance rates.Improved pharmacokinetic profile compared to linear PEG and non-PEG linkers.[13]
Exo-Linker (Cleavable)Exatecan ADCRatSuperior DAR retention over 7 days.Enhanced linker stability compared to T-DXd.[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with different linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C. Include a buffer control to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Isolate the ADC from plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).

  • Analysis of Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

  • Analysis of Released Payload: Quantify the amount of released payload in the supernatant using LC-MS.

  • Data Interpretation: A stable ADC will show minimal change in DAR and a low concentration of released payload over time.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.

Methodology:

  • Cell Seeding: Seed a 96-well plate with cancer cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to untreated control cells and plot against the ADC concentration. Use non-linear regression to calculate the IC₅₀ value.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor volumes with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Visualizing ADC Mechanisms and Workflows

dot

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage or Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (DAR, Free Payload) Cytotoxicity Cytotoxicity Assay (IC50) PK Pharmacokinetics Study (Half-life, Clearance) Cytotoxicity->PK Promising candidates Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Efficacy->Toxicity ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->Stability ADC_Synthesis->Cytotoxicity Linker_Comparison_Logic cluster_properties Key Linker Properties cluster_outcomes Therapeutic Outcomes Linker_Choice Linker Selection Stability Stability (Plasma Half-life) Linker_Choice->Stability Release Payload Release (Mechanism & Efficiency) Linker_Choice->Release Hydrophilicity Hydrophilicity (Solubility, Aggregation) Linker_Choice->Hydrophilicity Safety Safety (Off-target Toxicity) Stability->Safety PK Pharmacokinetics (Clearance, Exposure) Stability->PK Efficacy Efficacy (IC50, TGI) Release->Efficacy Release->Safety Hydrophilicity->Efficacy Hydrophilicity->PK

References

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to the Biological Target Validation of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical research, the journey from a promising chemical compound to a life-saving therapeutic is fraught with challenges. A critical juncture in this process is the validation of the compound's biological target. This guide offers a comprehensive comparison of methodologies for validating the biological target of a novel class of compounds: Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate derivatives. While this specific scaffold is a known intermediate in pharmaceutical synthesis, its precise biological target is not yet publicly established. Therefore, this guide will use a hypothetical scenario where derivatives of this scaffold have been identified as potential inhibitors of Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs. This illustrative guide is designed for researchers, scientists, and drug development professionals to navigate the multifaceted process of target validation.

Unveiling the Target: A Comparative Analysis

The validation of a biological target is a meticulous process that requires a convergence of evidence from various experimental approaches. Here, we compare the performance of a hypothetical this compound derivative, designated as Compound X , with a known COX-2 inhibitor, Celecoxib , and a non-selective NSAID, Ibuprofen .

Table 1: In Vitro Target Engagement and Potency
ParameterCompound X (Hypothetical)Celecoxib (COX-2 Inhibitor)Ibuprofen (Non-selective NSAID)
COX-2 IC50 (nM) 50402500
COX-1 IC50 (nM) 500040001500
Selectivity Index (COX-1/COX-2) 1001000.6
Binding Affinity (Kd) to COX-2 (nM) 7560Not applicable
Table 2: Cellular Activity and Specificity
AssayCompound X (Hypothetical)CelecoxibIbuprofen
PGE2 Production Inhibition in LPS-stimulated RAW 264.7 cells (IC50, nM) 80703000
Cytotoxicity in HEK293 cells (CC50, µM) >100>10050

Illuminating the Path: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of target validation. Below are the methodologies for the key experiments cited in this guide.

Enzyme Inhibition Assay (COX-1 and COX-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Detection Method: Measurement of prostaglandin E2 (PGE2) production using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of the test compound (Compound X, Celecoxib, or Ibuprofen) for 15 minutes at 37°C.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is incubated for 10 minutes at 37°C.

    • The reaction is stopped by the addition of a stopping solution.

    • The amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assay for Prostaglandin E2 (PGE2) Production

This assay assesses the compound's ability to inhibit COX-2 activity within a cellular context.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Procedure:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • LPS (1 µg/mL) is added to the cells to induce inflammation and COX-2 expression, and the cells are incubated for 24 hours.

    • The cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.

    • IC50 values are determined from the dose-response curves.

Visualizing the Strategy: Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

G Hypothetical Target Validation Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Validation cluster_2 In Vivo & Preclinical a Library of this compound Derivatives b High-Throughput Screening (HTS) against COX-2 a->b c Hit Identification (Compound X) b->c d COX-1/COX-2 Enzyme Inhibition Assays c->d e Binding Affinity Studies (e.g., SPR) c->e f Cellular Assays (PGE2 Production) c->f g Selectivity & Potency Determination d->g e->g f->g h Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) g->h k Lead Optimization h->k i Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies i->k j Toxicity Assessment j->k

Caption: A streamlined workflow for the validation of a hypothetical COX-2 inhibitor.

G Simplified COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Compound X Compound X Compound X->COX-2

Caption: Inhibition of the COX-2 pathway by the hypothetical Compound X.

This guide provides a foundational framework for the rigorous process of biological target validation. By employing a combination of in vitro and in vivo experiments, and by comparing novel compounds against established alternatives, researchers can build a robust case for the therapeutic potential of their discoveries. The hypothetical case of this compound derivatives as COX-2 inhibitors serves as a practical blueprint for navigating this essential phase of drug development.

Comparative Analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of a series of phenoxyacetic acid derivatives, structurally related to Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate. The focus of this analysis is on their activity as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The data presented is based on a study by Amr Alaaeldin M. Al-Deeb, et al. (2024), which describes the design, synthesis, and biological evaluation of novel phenoxyacetic acid derivatives. While these compounds do not perfectly match the core structure of this compound, they represent a relevant class of biologically active analogs and provide a framework for structure-activity relationship (SAR) analysis.

Data Presentation: In Vitro Cyclooxygenase Inhibition

The following table summarizes the in vitro inhibitory activity of the synthesized phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) and the selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5a HH>1000.97 ± 0.06>103.09
5b H4-CH3>1000.37 ± 0.06>270.27
5c H4-Cl>1000.13 ± 0.06>769.23
5d 4-BrH9.03 ± 0.150.08 ± 0.01112.88
5e 4-Br4-CH37.00 ± 0.200.07 ± 0.01100.00
5f 4-Br4-Cl4.07 ± 0.120.06 ± 0.0167.83
7a H->1000.13 ± 0.06>769.23
7b 4-Br-5.93 ± 0.120.06 ± 0.0198.83
Celecoxib --5.00 ± 0.100.05 ± 0.01100.00

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assays

A detailed methodology for determining the inhibitory activity of the compounds on COX-1 and COX-2 is provided below.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1

  • Human recombinant COX-2

  • Arachidonic acid (substrate)

  • Test compounds

  • Reference standard (Celecoxib)

  • Tris-HCl buffer

  • Glutathione

  • Hemoglobin

  • Indomethacin (for control)

  • Scintillation counter and vials

  • [1-14C]Arachidonic acid

Procedure:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are prepared according to standard biochemical procedures.

  • Reaction Mixture: A reaction mixture is prepared in Tris-HCl buffer containing glutathione and hemoglobin.

  • Incubation: The enzyme is pre-incubated with the test compounds at various concentrations or the vehicle (DMSO) for 20 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of [1-14C]arachidonic acid.

  • Reaction Termination: After a 20-minute incubation at 37°C, the reaction is stopped by the addition of 2N HCl.

  • Extraction: The prostanoid products are extracted with ethyl acetate.

  • Quantification: The radioactivity of the extracted prostanoids is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Mandatory Visualization

Prostaglandin Biosynthesis Pathway and Inhibition by Phenoxyacetic Acid Analogs

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by cyclooxygenase enzymes and the inhibitory action of the phenoxyacetic acid analogs.

Prostaglandin_Pathway cluster_cox Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs Phenoxyacetic Acid Analogs Analogs->COX2 Selective Inhibition COX_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Tris-HCl, Glutathione, Hemoglobin) start->prepare_reagents pre_incubation Pre-incubate Enzyme (COX-1 or COX-2) with Test Compound/Vehicle prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with [1-14C]Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate for 20 min at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction with 2N HCl incubation->terminate_reaction extract Extract Prostanoids with Ethyl Acetate terminate_reaction->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Calculate IC50 and Selectivity Index quantify->analyze end End analyze->end

In Vivo Stability of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo stability of compounds containing the Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate scaffold, with a particular focus on the metabolic liability of the tert-butyl group. Experimental data from literature on analogous compounds is presented to illustrate strategies for improving metabolic stability, a critical parameter in drug development.

Executive Summary

The tert-butyl group, while often incorporated into drug candidates to enhance potency or selectivity, is a known site of metabolic instability. Primarily, it undergoes oxidation mediated by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced in vivo exposure. This guide presents a comparative analysis, highlighting the replacement of the tert-butyl moiety with a trifluoromethylcyclopropyl group as a successful strategy to enhance metabolic stability. This modification has been shown to consistently improve both in vitro and in vivo stability profiles.

Data Presentation: In Vivo Stability Comparison

The following table summarizes the in vivo clearance data for a prototype tert-butyl-containing compound and its more stable trifluoromethylcyclopropyl analogue.

Compound IDStructureIn Vivo Clearance in Rats (mL/min/kg)Fold Improvement
1 Tert-butyl containingHigh-
9 Trifluoromethylcyclopropyl analogueSubstantially LowerSignificant
11 Tert-butyl containingHigh-
12 Trifluoromethylcyclopropyl analogueSubstantially LowerSignificant

Data adapted from analogous compound series presented in scientific literature.

Experimental Protocols

The following is a representative protocol for determining the in vivo pharmacokinetic parameters of a test compound in rats, based on standard methodologies.[1][2]

1. Animal Model:

  • Species: Male Sprague Dawley rats (180-200 g).

  • Acclimatization: Animals are acclimatized for at least three days with access to standard food and water ad libitum.

  • Housing: Maintained on a 12-hour light/dark cycle.

2. Dosing:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.

3. Sample Collection:

  • Blood Sampling: Approximately 250 µL of blood is collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[1]

  • Plasma Preparation: Blood samples are centrifuged (e.g., 3,400 rpm for 5 minutes at 4°C) to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the test compound and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters:

    • Cmax (Maximum Plasma Concentration): Determined directly from the plasma concentration-time profile.[1]

    • Tmax (Time to Cmax): Determined directly from the plasma concentration-time profile.[1]

    • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

    • t1/2 (Half-life): Calculated as 0.693/kel, where kel is the elimination rate constant determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.[3][4]

    • CL (Clearance): Calculated as Dose/AUC.

Mandatory Visualizations

Metabolic Pathway of the Tert-butyl Group

Tert-butyl_Compound Tert-butyl containing Compound CYP450 Cytochrome P450 (e.g., CYP3A4) Tert-butyl_Compound->CYP450 Metabolism Hydroxylated_Metabolite Hydroxylated Metabolite (Alcohol) CYP450->Hydroxylated_Metabolite Further_Oxidation Further Oxidation Hydroxylated_Metabolite->Further_Oxidation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Further_Oxidation->Carboxylic_Acid_Metabolite Rapid_Clearance Rapid Clearance Carboxylic_Acid_Metabolite->Rapid_Clearance

Caption: Metabolic oxidation of a tert-butyl group.

Experimental Workflow for In Vivo Stability Assessment

cluster_preclinical Preclinical Study cluster_analysis Bioanalysis & Data Processing Dosing Compound Administration (Oral Gavage in Rats) Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing LC_MS Quantification by LC-MS/MS Processing->LC_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS->PK_Analysis Data_Output Determination of t1/2, CL, AUC, Cmax PK_Analysis->Data_Output

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Cross-reactivity studies of antibodies raised against Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against small molecule conjugates is paramount for the development of accurate and reliable immunoassays. This guide provides a comparative analysis of antibody cross-reactivity, using the well-documented herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) as a representative model for phenoxyacetic acid derivatives. The principles and methodologies outlined here are directly applicable to the assessment of antibodies developed against structurally similar compounds, such as Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

The ability of an antibody to distinguish between its target antigen and other structurally related molecules is a critical performance metric. High cross-reactivity can lead to false-positive results and inaccurate quantification in immunoassays. This guide presents experimental data on the cross-reactivity of anti-2,4-D antibodies with other common phenoxy herbicides, details the experimental protocols for assessing this cross-reactivity, and provides visual representations of the underlying chemical structures and experimental workflows.

Comparative Cross-Reactivity of Anti-2,4-D Antibodies

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in a sample competes with a labeled version of the target antigen for a limited number of antibody binding sites. The degree of cross-reactivity is expressed as the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte (2,4-D).

Cross-Reactivity (%) = (IC50 of 2,4-D / IC50 of Competing Compound) x 100

The following table summarizes typical cross-reactivity data for polyclonal antibodies raised against a 2,4-D-protein conjugate.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)O(CH₂COOH)Cl₂15100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)O(CH₂COOH)Cl₃5030
4-Chloro-2-methylphenoxyacetic acid (MCPA)O(CH₂COOH)Cl(CH₃)2506
2-Methyl-4-chlorophenoxyacetic acid (MCPB)O(CH(CH₃)COOH)Cl>1000<1.5
Dichlorprop (2,4-DP)O(CH(CH₃)COOH)Cl₂8018.75
Mecoprop (MCPP)O(CH(CH₃)COOH)Cl(CH₃)>1000<1.5

Note: The IC50 values and cross-reactivity percentages are representative and can vary between different antibody batches and assay conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing similar studies.

Hapten Synthesis and Immunogen Preparation

Small molecules like phenoxyacetic acids are not immunogenic on their own and must be conjugated to a carrier protein to elicit an immune response.

  • Hapten Derivatization: 2,4-D is activated at its carboxylic acid group to facilitate conjugation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form the immunogen. The primary amino groups of lysine residues on the protein surface react with the NHS ester to form stable amide bonds.

  • Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents. The hapten-to-protein conjugation ratio is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Competitive Indirect ELISA for Cross-Reactivity Assessment

This assay format is widely used to determine the specificity of antibodies against small molecules.

  • Coating: Microtiter plates are coated with a coating antigen, which is typically the hapten conjugated to a different carrier protein (e.g., Ovalbumin, OVA) than the one used for immunization. This helps to minimize non-specific binding of antibodies directed against the carrier protein.

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA or non-fat dry milk.

  • Competition: A fixed concentration of the anti-2,4-D antibody is pre-incubated with varying concentrations of the test compounds (2,4-D and its structural analogs).

  • Incubation: The antibody-analyte mixtures are then added to the coated and blocked microtiter plates. The free antibody (not bound to the analyte in the solution) will bind to the coating antigen on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values for each compound are determined from the resulting dose-response curves.

Visualizing the Process and Structures

Diagrams are essential for understanding the relationships between molecules and the flow of experimental procedures.

G Hapten Conjugation and Immunization Workflow cluster_0 Immunogen Preparation cluster_1 Antibody Production Hapten (2,4-D) Hapten (2,4-D) Activated Hapten Activated Hapten Hapten (2,4-D)->Activated Hapten Activation (e.g., NHS ester) Carrier Protein (KLH) Carrier Protein (KLH) Immunogen (2,4-D-KLH) Immunogen (2,4-D-KLH) Carrier Protein (KLH)->Immunogen (2,4-D-KLH) Activated Hapten->Immunogen (2,4-D-KLH) Conjugation Immunization Immunization Immunogen (2,4-D-KLH)->Immunization Inject into host Serum Collection Serum Collection Immunization->Serum Collection Antibody Purification Antibody Purification Serum Collection->Antibody Purification Anti-2,4-D Antibodies Anti-2,4-D Antibodies Antibody Purification->Anti-2,4-D Antibodies G Structural Comparison of Phenoxyacetic Acids 2_4_D 2,4-D O-CH₂-COOH Cl Cl 2_4_5_T 2,4,5-T O-CH₂-COOH Cl Cl Cl 2_4_D:s->2_4_5_T:n Addition of Cl group MCPA MCPA O-CH₂-COOH Cl CH₃ 2_4_D:s->MCPA:n Substitution of Cl with CH₃

Benchmarking the Performance of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate against other relevant compounds in a series of proposed in vitro assays. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a comprehensive benchmarking strategy based on the known biological activities of structurally similar phenoxyacetic acid and phenoxyethylamine derivatives. The objective is to elucidate the potential pharmacological profile of this compound and compare its performance with established active compounds.

Rationale for Proposed Assays

The chemical structure of this compound, featuring a phenoxyacetic acid moiety and a phenylethylamine backbone, suggests potential interactions with several biological targets. Structurally related compounds have demonstrated activities including cyclooxygenase (COX) inhibition, modulation of adrenergic and dopaminergic receptors, and antimicrobial effects. Therefore, the following assays are proposed to comprehensively benchmark its performance.

Selected Compounds for Comparison

To provide a robust comparison, the following commercially available compounds with established biological activities have been selected as alternatives and controls:

  • Ibuprofen: A well-characterized non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

  • Dopamine: The endogenous ligand for dopamine receptors.

  • Propranolol: A non-selective beta-adrenergic receptor antagonist.

  • Ampicillin: A broad-spectrum antibiotic.

Comparative Performance Data (Hypothetical)

The following tables are structured to present the expected data from the proposed assays.

Table 1: COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundTo be determinedTo be determinedTo be determined
Ibuprofen152500.06
Celecoxib100.075133.33

Table 2: Dopamine D2 Receptor Binding Affinity

CompoundKᵢ (nM)
This compoundTo be determined
Dopamine5

Table 3: Beta-Adrenergic Receptor Binding Affinity

Compoundβ₁-AR Kᵢ (nM)β₂-AR Kᵢ (nM)
This compoundTo be determinedTo be determined
Propranolol1.50.8

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration)

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compoundTo be determinedTo be determined
Ampicillin50.5

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

COX-1 and COX-2 Inhibition Assay

This assay will be performed using a commercial fluorometric inhibitor screening kit.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The hydroperoxidase activity of COX catalyzes the oxidation of a probe to a highly fluorescent product. The inhibition of COX activity is measured by the decrease in fluorescence intensity.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound and the comparator compounds in DMSO.

    • Serially dilute the compounds in the provided assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Add 10 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add 75 µL of the reaction mixture containing the COX enzyme (COX-1 or COX-2) and the fluorescent probe to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 15 µL of arachidonic acid solution to each well.

    • Immediately measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.

Dopamine D2 Receptor Binding Assay

A competitive radioligand binding assay will be used to determine the binding affinity for the dopamine D2 receptor.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

    • Prepare serial dilutions of this compound and the unlabeled comparator (dopamine) in assay buffer.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and the serially diluted test compounds or vehicle.

    • Incubate the mixture at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Beta-Adrenergic Receptor Binding Assay

Similar to the dopamine receptor assay, a competitive radioligand binding assay will be employed.

  • Principle: This assay measures the competitive binding of the test compound against a radiolabeled ligand to β₁ and β₂ adrenergic receptors.

  • Procedure:

    • Prepare cell membranes from cell lines individually expressing human β₁ and β₂ adrenergic receptors.

    • Follow the same procedural steps as outlined for the Dopamine D2 Receptor Binding Assay (Section 4.2), using a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol) and propranolol as the comparator.

    • Perform separate experiments for the β₁ and β₂ receptor subtypes.

    • Calculate the Kᵢ values for each receptor subtype to determine selectivity.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method will be used to determine the MIC.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • Prepare a stock solution of this compound and ampicillin in an appropriate solvent.

    • In a 96-well microplate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth.

    • Prepare a standardized inoculum of the test bacteria (E. coli and S. aureus) equivalent to a 0.5 McFarland standard.

    • Add the bacterial inoculum to each well of the microplate.

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease

Caption: Dopamine D2 Receptor Signaling Pathway.

cluster_1 Beta-Adrenergic Receptor Signaling Agonist Agonist Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Binds Gs Gs Protein Beta_AR->Gs Activates AC_active Adenylyl Cyclase Gs->AC_active Stimulates cAMP_increase ↑ cAMP AC_active->cAMP_increase

Caption: Beta-Adrenergic Receptor Signaling Pathway.

cluster_2 Competitive Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate at RT Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

cluster_3 MIC Broth Microdilution Workflow Serial_Dilution Serial Dilution of Compound in 96-well Plate Inoculation Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Visual_Inspection Visual Inspection for Turbidity Incubation_MIC->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: MIC Broth Microdilution Workflow.

Head-to-head comparison of synthesis methods for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two primary synthetic strategies for obtaining Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, a key intermediate in pharmaceutical development. The comparison is based on established organic synthesis principles and supported by experimental data drawn from analogous reactions in the chemical literature.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: N-Protection StrategyMethod 2: Direct Alkylation Strategy
Overall Yield HighLow to Moderate
Purity of Final Product HighLow (mixture of N- and O-alkylated products)
Number of Steps 32 (including extensive purification)
Key Starting Materials Tyramine, Di-tert-butyl dicarbonate, Tert-butyl bromoacetateTyramine, Tert-butyl bromoacetate
Process Control HighLow
Scalability HighLow
Purification Complexity ModerateHigh
Cost-Effectiveness Potentially higher due to more steps, but offset by higher yield and purityLower initial reagent cost, but higher cost associated with purification and waste

Introduction to Synthetic Strategies

The synthesis of this compound primarily involves the formation of an ether bond between the phenolic hydroxyl group of tyramine and a tert-butyl acetate moiety. The key challenge lies in the chemoselectivity of the reaction, given the presence of a reactive primary amine in the tyramine starting material. Two main strategies are considered: a robust, multi-step approach involving protection of the amine (Method 1) and a more direct, but less controlled, approach (Method 2).

Method 1: N-Protection Strategy

This method is a classical and reliable three-step synthesis that ensures high yield and purity of the final product by temporarily protecting the reactive amino group.

Experimental Protocol

Step 1: N-Boc Protection of Tyramine

  • Dissolve tyramine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.

  • To the stirred mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-tyramine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Dissolve N-Boc-tyramine (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0°C.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).[2][3]

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent to remove any non-polar impurities.

  • Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate) to a pH of 8-9.

  • Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to yield this compound.

Logical Workflow for Method 1

Method1_Workflow Start Tyramine Boc_Protection N-Boc Protection Start->Boc_Protection N_Boc_Tyramine N-Boc-Tyramine Boc_Protection->N_Boc_Tyramine Ether_Synthesis Williamson Ether Synthesis (with tert-butyl bromoacetate) N_Boc_Tyramine->Ether_Synthesis Protected_Product N-Boc-Protected Product Ether_Synthesis->Protected_Product Deprotection N-Boc Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the N-Protection Synthesis Strategy.

Method 2: Direct Alkylation Strategy

This approach attempts to simplify the synthesis by omitting the protection and deprotection steps. However, it suffers from a lack of chemoselectivity, leading to a mixture of products and a more challenging purification process.

Experimental Protocol

Step 1: Direct Williamson Ether Synthesis

  • Dissolve tyramine (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate (2.5 equivalents), to the suspension.

  • Add tert-butyl bromoacetate (1.1 equivalents) to the mixture.

  • Heat the reaction to 60-80°C and monitor for the consumption of tyramine.

  • Upon completion, cool the mixture, quench with water, and extract with an organic solvent.

  • The crude product will be a mixture of O-alkylated (desired product), N-alkylated, and N,O-dialkylated byproducts.

Step 2: Purification

  • The separation of the desired O-alkylated product from the N-alkylated and dialkylated byproducts is challenging due to their similar polarities.

  • Extensive column chromatography, potentially requiring multiple columns or alternative purification techniques like preparative HPLC, is necessary to isolate the target compound in low to moderate yields.

Signaling Pathway of Competing Reactions in Method 2

Method2_Reactions cluster_reactants Reactants cluster_products Potential Products Tyramine Tyramine (Phenol and Amine nucleophiles) Desired_Product O-Alkylation (Desired Product) Tyramine->Desired_Product Phenol attack N_Alkylation N-Alkylation (Byproduct) Tyramine->N_Alkylation Amine attack Bromoacetate tert-butyl bromoacetate (Electrophile) Di_Alkylation N,O-Dialkylation (Byproduct) Desired_Product->Di_Alkylation Amine attack N_Alkylation->Di_Alkylation Phenol attack

Caption: Competing reaction pathways in the Direct Alkylation Strategy.

Conclusion and Recommendation

For researchers and professionals in drug development requiring high purity and reliable scalability, Method 1 (N-Protection Strategy) is the unequivocally recommended approach for the synthesis of this compound. While it involves more steps, the enhanced control over the reaction leads to a significantly higher yield of a purer product, simplifying downstream processing and ensuring the quality of the final intermediate.

Method 2 (Direct Alkylation Strategy) may appear more straightforward on paper but is impractical for most applications due to poor selectivity, low yields of the desired product, and complex purification challenges. The cost and time spent on separating the product mixture would likely negate any savings from omitting the protection/deprotection steps.

References

A Comparative Analysis of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Derivatives: Structure-Activity Relationship as Potential COX-2 Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of hypothetical Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate derivatives. Drawing on established principles from studies on related phenoxyacetic acid analogs, this document outlines their potential as selective cyclooxygenase-2 (COX-2) inhibitors and anticancer agents. The information is presented to aid in the rational design of novel therapeutic compounds.

Introduction

The this compound scaffold presents a versatile platform for the development of novel bioactive molecules. The core structure, featuring a phenoxyacetic acid moiety, is a known pharmacophore in various therapeutic agents, including anti-inflammatory drugs and anticancer compounds. The presence of a tert-butyl ester offers a potential prodrug approach, enhancing lipophilicity and potentially improving pharmacokinetic profiles. The amino-ethyl side chain provides a key point for modification to explore interactions with biological targets. This guide explores the hypothetical SAR of derivatives based on this scaffold, primarily focusing on their potential as selective COX-2 inhibitors, a key target in inflammation and oncology.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the side chains. Based on published literature for analogous series, we can extrapolate the following SAR principles for our hypothetical this compound derivatives.

Key Structural Features and Their Hypothetical Impact on Activity:

  • Phenoxy Ring Substituents:

    • Halogens (Cl, Br, F): Introduction of halogens, particularly at the para-position of the phenoxy ring, is anticipated to enhance both COX-2 inhibitory and anticancer activities. This is often attributed to increased hydrophobic interactions within the active site of the target protein.

    • Methyl Group: A methyl substituent on the phenoxy ring may contribute to hydrophobic interactions and improve activity, although its effect can be position-dependent.

    • Methoxy Group: A methoxy group can influence activity through both electronic and steric effects. Its impact is highly dependent on its position and the nature of the biological target.

  • Amino Group Acylation:

    • Conversion of the primary amine to various amides is a critical step for introducing diversity and modulating the molecule's properties.

    • Small Aliphatic Amides (e.g., Acetamide): These modifications can influence hydrogen bonding interactions and overall polarity.

    • Aromatic Amides (e.g., Benzamide): Introducing aromatic rings can lead to additional π-π stacking or hydrophobic interactions with the target, potentially increasing potency. Substituents on this aromatic ring (e.g., halogens, nitro groups) can further fine-tune the activity.

  • Tert-butyl Ester:

    • This group is expected to function as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form for COX-2 inhibition. The ester increases cell permeability.

A summary of the expected activity trends for a series of hypothetical derivatives is presented in Table 1.

Data Presentation

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as COX-2 Inhibitors

Compound IDR1 (Phenoxy Ring)R2 (Amide)Predicted IC50 (µM) for COX-2Predicted Selectivity Index (COX-1/COX-2)Predicted Anticancer Activity (GI50 in µM against MCF-7)
TPA-01 HH (free amine)> 100-> 100
TPA-02 HAcetyl15.21055.8
TPA-03 4-ClAcetyl5.85022.1
TPA-04 4-BrAcetyl4.96518.5
TPA-05 HBenzoyl8.13040.2
TPA-06 4-ClBenzoyl1.21509.7
TPA-07 4-Cl4-Nitrobenzoyl0.5>2003.1
TPA-08 4-Br4-Chlorobenzoyl0.8>1805.4
Celecoxib --0.0430-

Note: The data presented in this table is hypothetical and intended for illustrative purposes based on SAR trends observed in related phenoxyacetic acid series. Experimental validation is required.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target derivatives would typically involve a multi-step process. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Core Intermediate cluster_1 Step 2: Amide Coupling A 4-Nitrophenethyl alcohol C Tert-butyl [4-(2-hydroxy-ethyl)-phenoxy]-acetate A->C K2CO3, Acetone B Tert-butyl bromoacetate B->C D Tert-butyl [4-(2-azido-ethyl)-phenoxy]-acetate C->D DPPA, DBU E This compound (Core Intermediate) D->E H2, Pd/C G Final Derivatives (TPA-02 to TPA-08) E->G Pyridine or EDC/HOBt F Acyl Chlorides or Carboxylic Acids (R2-COX) F->G

Caption: General synthetic workflow for this compound derivatives.

Experimental Details:

  • Synthesis of this compound (Core Intermediate):

    • Step 1a: Etherification. 4-Nitrophenethyl alcohol is reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone to yield tert-butyl [4-(2-hydroxy-ethyl)-phenoxy]-acetate.

    • Step 1b: Azidation. The hydroxyl group is converted to an azide using a reagent like diphenylphosphoryl azide (DPPA) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Step 1c: Reduction. The azide is then reduced to the primary amine via catalytic hydrogenation (H2 gas over Palladium on carbon) to afford the core intermediate, this compound.

  • Synthesis of Final Derivatives (Amide Coupling):

    • The core intermediate is reacted with various acyl chlorides or carboxylic acids (in the presence of a coupling agent like EDC/HOBt) in a suitable solvent with a base (e.g., pyridine or triethylamine) to yield the final amide derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

The following protocol is a representative method for assessing the COX inhibitory activity of the synthesized compounds.

COX_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection and Analysis A Prepare Assay Buffer (Tris-HCl) B Prepare Enzyme Solutions (COX-1 and COX-2) A->B D Add Enzyme, Heme, and Test Compound to wells B->D C Prepare Test Compounds and Reference (e.g., Celecoxib) in DMSO C->D E Pre-incubate at 37°C D->E F Initiate reaction with Arachidonic Acid E->F G Incubate for a defined time (e.g., 2 min) at 37°C F->G H Stop reaction (e.g., with HCl) G->H I Measure Prostaglandin E2 (PGE2) production via ELISA H->I J Calculate % Inhibition I->J K Determine IC50 values J->K

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Protocol Details:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), Tris-HCl buffer, test compounds, and a Prostaglandin E2 (PGE2) EIA kit.

  • Procedure:

    • The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in Tris-HCl buffer containing heme at 37°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a short, defined period and then terminated.

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

COX-2 Signaling Pathway in Inflammation and Cancer

Selective inhibition of COX-2 is a key strategy for anti-inflammatory and anticancer therapies. COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli and in many types of cancer cells. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, most notably PGE2. PGE2, in turn, can promote cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis.

COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 cPLA2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PGH2 PGH2 AA->PGH2 catalyzes COX2 COX-2 PGE2 PGE2 PGH2->PGE2 isomerizes PGES mPGES-1 EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors binds to Downstream Downstream Signaling (e.g., cAMP, Ca2+, PI3K/Akt) EP_receptors->Downstream activates Cellular_Effects Cellular Effects: - Increased Proliferation - Angiogenesis - Reduced Apoptosis - Inflammation Downstream->Cellular_Effects leads to Inhibitor Tert-butyl [4-(2-amino-ethyl)- phenoxy]-acetate Derivatives Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway and the point of intervention for the proposed inhibitors.

Conclusion

The this compound scaffold holds considerable promise for the development of novel selective COX-2 inhibitors with potential applications in anti-inflammatory and anticancer therapies. The hypothetical SAR analysis presented in this guide, based on established principles for related compounds, suggests that strategic modifications, particularly the introduction of halogens on the phenoxy ring and the acylation of the amino group with substituted benzoyl moieties, could lead to potent and selective inhibitors. The provided experimental frameworks for synthesis and biological evaluation offer a roadmap for the empirical validation of these hypotheses. Further investigation into this class of compounds is warranted to explore their full therapeutic potential.

The Binding Affinity Landscape of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate Modified Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative binding affinity data for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate and its direct derivatives. The following comparison guide is a hypothetical model created to fulfill the structural and content requirements of the prompt. The data presented is illustrative and should not be considered factual experimental results.

This guide provides a comparative analysis of the binding affinity of hypothetically modified ligands derived from the core scaffold of this compound. For the purpose of this illustrative guide, we will assume these ligands target the Dopamine D2 Receptor (D2R) , a G-protein coupled receptor implicated in various neurological and psychiatric disorders. The modifications are designed to explore the impact of structural changes on receptor affinity.

Comparative Binding Affinity Data

The following table summarizes the hypothetical binding affinities of the parent ligand and its modified analogues for the Dopamine D2 Receptor, as determined by a competitive radioligand binding assay using [³H]-Spiperone.

Ligand IDModification from Parent ScaffoldReceptor TargetKᵢ (nM) ± SEM
LIG-001 (Parent) NoneDopamine D215.8 ± 1.2
LIG-002 N-methylation of the primary amineDopamine D212.3 ± 0.9
LIG-003 N,N-dimethylation of the primary amineDopamine D225.4 ± 2.1
LIG-004 Replacement of tert-butyl ester with methyl esterDopamine D218.2 ± 1.5
LIG-005 Introduction of a 3-methoxy group on the phenoxy ringDopamine D28.7 ± 0.6

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

1. Membrane Preparation:

  • HEK293 cells stably expressing the human Dopamine D2 Receptor were cultured to 80-90% confluency.

  • Cells were harvested, washed with ice-cold PBS, and centrifuged at 500 x g for 10 minutes at 4°C.

  • The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA) and homogenized using a Dounce homogenizer.

  • The homogenate was centrifuged at 40,000 x g for 30 minutes at 4°C.

  • The resulting membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) and stored at -80°C until use. Protein concentration was determined using a Bradford assay.

2. Competitive Binding Assay:

  • The assay was performed in a 96-well plate in a total volume of 200 µL.

  • Each well contained:

    • 50 µL of assay buffer

    • 50 µL of [³H]-Spiperone (a D2R antagonist radioligand) at a final concentration of 0.5 nM.

    • 50 µL of competing ligand (LIG-001 to LIG-005) at varying concentrations (0.1 nM to 10 µM) or vehicle for total binding.

    • 50 µL of D2R membrane preparation (20 µg of protein).

  • Non-specific binding was determined in the presence of 10 µM of unlabeled haloperidol.

  • The plate was incubated at room temperature for 90 minutes with gentle agitation.

3. Data Acquisition and Analysis:

  • The incubation was terminated by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters were dried, and scintillation cocktail was added.

  • Radioactivity was quantified using a liquid scintillation counter.

  • The IC₅₀ values were determined by non-linear regression analysis of the competition curves using GraphPad Prism software.

  • The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-D2R Cell Culture harvesting Cell Harvesting & Lysis cell_culture->harvesting centrifugation High-Speed Centrifugation harvesting->centrifugation resuspension Membrane Resuspension centrifugation->resuspension add_reagents Add Radioligand, Competitor, & Membranes resuspension->add_reagents plate_prep Prepare 96-well Plate plate_prep->add_reagents incubation Incubate at RT for 90 min add_reagents->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Experimental workflow for the Dopamine D2 receptor competitive binding assay.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binding g_protein Gαi/o, Gβγ receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Response pka->downstream Phosphorylation of Targets

Caption: Simplified Gαi-coupled GPCR signaling pathway for the Dopamine D2 receptor.

Comparative study of the pharmacokinetic properties of drugs synthesized with Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of two prominent lipid-lowering agents, fenofibrate and gemfibrozil. This guide provides researchers, scientists, and drug development professionals with a concise comparative overview supported by key pharmacokinetic data and experimental methodologies.

Both fenofibrate and gemfibrozil are fibric acid derivatives widely prescribed for the treatment of dyslipidemia. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] Despite sharing a common therapeutic target, these two drugs exhibit distinct pharmacokinetic properties that influence their clinical application and potential for drug-drug interactions.

Data Presentation: A Comparative Overview of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of fenofibrate and gemfibrozil, providing a clear and structured comparison for easy reference.

Pharmacokinetic ParameterFenofibrateGemfibrozil
Absorption Well-absorbed from the gastrointestinal tract; absorption is increased when taken with meals.[3]Well-absorbed from the gastrointestinal tract; both rate and extent of absorption are significantly increased when administered 0.5 hours before meals.[4]
Time to Peak (Tmax) 4 to 8 hours for its active metabolite, fenofibric acid.[1]1 to 2 hours.[4][5]
Protein Binding Highly protein-bound (approximately 99%), primarily to albumin.[1][3]Highly protein-bound (approximately 99%).[5]
Metabolism A prodrug that is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid in the liver. It does not undergo significant oxidative metabolism via cytochrome P450 (CYP) enzymes.[1][6][7]Metabolized in the liver through oxidation of a ring methyl group to form a hydroxymethyl and a carboxyl metabolite. It is also conjugated with glucuronic acid. Gemfibrozil is an inhibitor of CYP2C8.[8]
Elimination Half-life Approximately 20 to 23 hours for fenofibric acid.[1]Approximately 1.5 hours.[4][5]
Excretion Primarily excreted in the urine (about 60%) as metabolites, mainly fenofibric acid and its glucuronide conjugate. About 25% is excreted in the feces.[1][3][7]Primarily excreted in the urine (about 70%) as metabolites and their glucuronide conjugates. A smaller portion (about 6%) is excreted in the feces.[5]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies conducted in human subjects. The methodologies employed in these studies are crucial for ensuring the reliability and accuracy of the findings.

General Study Design for Pharmacokinetic Analysis

Pharmacokinetic parameters for both fenofibrate and gemfibrozil have been determined through single and multiple-dose studies in healthy volunteers and specific patient populations (e.g., individuals with hepatic impairment).[9][10] These studies typically involve a randomized, crossover design to minimize inter-individual variability.

Subject Population

Studies are conducted with a cohort of healthy adult volunteers, with specific inclusion and exclusion criteria to ensure a homogenous study group. For studies investigating the impact of organ impairment, patients with documented conditions, such as mild hepatic impairment, are recruited and compared against a matched control group with normal organ function.[9]

Drug Administration and Dosing

Fenofibrate and gemfibrozil are administered orally as tablets or capsules.[1][5] The dosing regimen in clinical studies is designed to reflect the therapeutic usage of the drugs. For instance, a single oral dose of fenofibrate (e.g., 48 mg) or gemfibrozil (e.g., 300 mg, 600 mg, or 900 mg) is administered to assess single-dose pharmacokinetics.[9][10] Multiple-dose studies involve daily administration for a specified period to evaluate steady-state pharmacokinetics. The influence of food on drug absorption is also assessed by administering the drug under fed and fasting conditions.[4]

Sample Collection and Analysis

Blood samples are collected at predetermined time points following drug administration. Plasma is then separated and analyzed to determine the concentration of the parent drug and its major metabolites. Urine and feces may also be collected to quantify the extent of drug excretion.

The analytical method of choice for quantifying drug concentrations in biological matrices is typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are validated to ensure they are sensitive, specific, accurate, and precise for the intended analysis. For metabolism studies, human hepatic microsomes are often used in vitro to identify the metabolic pathways and the potential for drug-drug interactions.[6]

Mandatory Visualization

Signaling Pathway of Fibrate Activity

Fenofibrate and gemfibrozil exert their therapeutic effects by activating PPAR-α. The following diagram, generated using the DOT language, illustrates the simplified signaling pathway.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Fibrate Fibrate (Fenofibrate or Gemfibrozil) PPARa PPAR-α Fibrate->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism Leads to

Figure 1: Simplified signaling pathway of fibrate activation of PPAR-α.

References

Safety Operating Guide

Proper Disposal of Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate, ensuring the safety of personnel and the protection of the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach based on the known hazards of structurally similar compounds is recommended.

Personal Protective Equipment (PPE): Always handle chemical waste wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant laboratory coat

  • Closed-toe shoes

In case of accidental exposure, immediately follow the first-aid measures outlined in the relevant SDS and seek prompt medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process to ensure safety and compliance at every stage.

Step 1: Waste Identification and Segregation

Accurate identification and segregation of chemical waste are the foundational steps to prevent hazardous reactions.

  • Do not mix incompatible waste streams. For instance, acidic waste should be kept separate from basic waste, and oxidizing agents should not be mixed with reducing agents or organic compounds.

  • Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, compatible container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all liquid waste containing this compound.

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (accumulation start date).

  • Container Integrity: Ensure waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.

  • Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 3: Final Disposal

Hazardous chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Scheduling Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity.

  • Prohibited Disposal Methods: Never dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[1]

  • Air Drying: Allow the rinsed container to air dry completely.

  • Defacing Labels: Obliterate or remove the original chemical label before disposing of the container in the regular trash.[1]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for hazardous waste management. Note that specific limits may vary based on local regulations and institutional policies.

ParameterGuidelineCitation
pH for Drain Disposal Aqueous solutions with a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Always verify local regulations.[2]
Satellite Accumulation Area (SAA) Volume Limit A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[2]
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for thermal expansion.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Chemical Waste Generation identify Identify Waste: This compound start->identify is_solid Solid Waste? identify->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No (Liquid) store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store check_full Container Full? store->check_full schedule_pickup Schedule Waste Pickup with EHS check_full->schedule_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No disposal Disposal by Licensed Contractor schedule_pickup->disposal continue_accumulation->store

Caption: Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on best practices for handling chemicals with similar structural motifs, including primary aromatic amines and esters.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Local exhaust ventilation should be utilized to control the generation of dust or aerosols.[1]

  • Eyewash stations and safety showers must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE) Summary:

A detailed breakdown of the required PPE is provided in the table below.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be necessary for splash-prone situations.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly.[1][4]
Body Protection Laboratory coat.A standard lab coat is required to protect skin and clothing from accidental spills.[1][5] For significant splash risks, a chemical-resistant apron over the lab coat is recommended.[6]
Respiratory Protection NIOSH-approved respirator.Required if operations are likely to generate dust or aerosols and engineering controls are insufficient.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Pre-Experiment Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for any available information on this compound or structurally related compounds.[1]

  • Conduct a pre-work hazard assessment to identify and mitigate potential risks.[7]

  • Ensure all required PPE is available, in good condition, and properly fitted.[7]

  • Verify that the chemical fume hood and other engineering controls are functioning correctly.[1]

2. Compound Handling:

  • Weighing and Transfer: All manipulations of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.[1][5] Use non-sparking tools for transfers.[8][9]

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2][10] Wash hands thoroughly after handling the compound.[1]

3. Storage:

  • Store the compound in a tightly sealed, properly labeled container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids or oxidizers.[2][7]

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS & Assess Risks prep2 Verify Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Store in Sealed Container handle2->post1 post2 Clean Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Diagram 1: Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[4][11]

Waste Segregation and Collection:

Waste StreamCollection Procedure
Unused or Expired Solid Compound Collect the original vial or container in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash.[4]
Solutions and Liquid Waste Collect all solutions in a sealed, labeled hazardous waste container compatible with the solvent used. Never dispose of organic solutions down the drain.[4][12]
Contaminated Labware and Debris All solid materials (e.g., pipette tips, gloves, paper towels) that have come into contact with the compound should be collected in a designated solid hazardous waste container.[4]

Disposal Protocol:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Storage: Store waste containers in a designated, secure area, segregated from incompatible materials, while awaiting pickup.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.[4]

The logical flow for the disposal process is outlined below.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste1 Unused Solid collect1 Seal in Labeled, Compatible Hazardous Waste Containers waste1->collect1 waste2 Liquid Waste (Solutions) waste2->collect1 waste3 Contaminated Solids (PPE, Labware) waste3->collect1 dispose1 Store Securely for Pickup collect1->dispose1 dispose2 Arrange Pickup by EHS dispose1->dispose2 dispose3 Licensed Waste Contractor Disposal dispose2->dispose3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.